VTX-27
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2S)-4-[3-chloro-5-fluoro-6-(2H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl]piperazin-2-yl]-3-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN6O/c1-11(2)20(3,29)15-10-28(8-7-23-15)19-13(21)9-14(22)17(25-19)16-12-5-4-6-24-18(12)27-26-16/h4-6,9,11,15,23,29H,7-8,10H2,1-3H3,(H,24,26,27)/t15-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWARSZQGAFXJM-MGPUTAFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](C)([C@@H]1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VTX-27 PKC-theta inhibitor mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of VTX-27, a PKC-theta Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective small molecule inhibitor of Protein Kinase C-theta (PKCθ), a key enzyme in the T-cell receptor (TCR) signaling cascade. By targeting PKCθ, this compound effectively modulates T-cell activation and proliferation, positioning it as a promising therapeutic candidate for a range of T-cell-mediated autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the PKCθ signaling pathway. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
The Central Role of PKC-theta in T-Cell Activation
Protein Kinase C-theta (PKCθ) is a member of the novel PKC subfamily of serine/threonine kinases and is predominantly expressed in T-lymphocytes. It plays a critical, non-redundant role in transducing signals from the T-cell receptor (TCR) and the CD28 co-stimulatory receptor, which are essential for T-cell activation, proliferation, and cytokine production.
Upon engagement of the TCR with an antigen-presenting cell (APC), PKCθ is recruited to the immunological synapse, the specialized junction between the T-cell and the APC. Here, it is activated and initiates a downstream signaling cascade that culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT). These transcription factors are crucial for the expression of genes required for T-cell effector functions, such as the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation.
This compound: Mechanism of Action
This compound is a highly selective inhibitor of PKCθ. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of PKCθ. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of downstream substrates by PKCθ, thereby blocking the signaling cascade that leads to T-cell activation. This targeted inhibition of PKCθ makes this compound an attractive therapeutic agent, as it is expected to have a more focused immunomodulatory effect with potentially fewer side effects compared to broader immunosuppressants.
Signaling Pathway of PKC-theta Inhibition by this compound
The following diagram illustrates the PKCθ signaling pathway and the point of intervention by this compound.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Value | Reference |
| PKCθ | Ki | 0.08 nM | [1][2] |
| PKCδ | Ki | 16 nM | [1][2] |
| PKCβ I | Selectivity Fold | >200-fold vs PKCθ | [2] |
| Classical PKC Isoforms | Selectivity Fold | >1000-fold vs PKCθ | [2] |
| Atypical PKC Isoforms | Selectivity Fold | >10000-fold vs PKCθ | [2] |
Table 2: Pharmacokinetic Profile of this compound in Preclinical Studies
| Parameter | Value | Species | Reference |
| Clearance | 7 mL min-1 kg-1 | Not Specified | [2] |
| Half-life (t1/2) | 4.7 h | Not Specified | [2] |
| Oral Bioavailability | 65% | Not Specified | [2] |
| Cmax (at 25 mg/kg oral dose) | 700 ng/mL | Not Specified | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of PKCθ inhibitors. The following sections provide protocols for representative in vitro and cell-based assays.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay determines the in vitro potency of an inhibitor against PKCθ by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human PKCθ enzyme
-
PKCθ substrate (e.g., myelin basic protein or a specific peptide)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well white plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of recombinant PKCθ enzyme in kinase reaction buffer.
-
Initiate the reaction by adding 2 µL of a mixture containing the PKCθ substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based IL-2 Release Assay
This assay assesses the functional effect of a PKCθ inhibitor on T-cell activation by measuring the inhibition of IL-2 production from stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well cell culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI 1640 medium.
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C. Wash the wells with PBS before use.
-
Cell Treatment and Stimulation:
-
Add PBMCs to the anti-CD3 coated plate at a density of 2 x 10⁵ cells/well.
-
Add serial dilutions of the test inhibitor or vehicle (DMSO) to the wells.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to stimulate the T-cells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the collected supernatants using a human IL-2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-2 release for each inhibitor concentration compared to the stimulated vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the evaluation of a novel PKCθ inhibitor.
Conclusion
This compound is a potent and selective PKCθ inhibitor that demonstrates a clear mechanism of action through the targeted disruption of the TCR signaling pathway in T-cells. The preclinical data available to date highlight its potential as a therapeutic agent for T-cell-mediated diseases. The experimental protocols and workflows detailed in this guide provide a framework for the continued research and development of this compound and other novel PKCθ inhibitors. Further investigation into its in vivo efficacy and safety profile in relevant disease models will be critical in advancing this promising therapeutic strategy towards clinical applications.
References
VTX-27: A Technical Guide for Researchers
This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of VTX-27, a potent and selective inhibitor of protein kinase C θ (PKCθ). It is intended for researchers, scientists, and professionals involved in drug development and immunology.
Chemical Structure and Properties
This compound, with the IUPAC name (αR,2S)-4-[3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)-2-pyridinyl]-α-methyl-α-(1-methylethyl)-2-piperazinemethanol, is a small molecule inhibitor.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Formula
| Identifier | Value |
| IUPAC Name | (αR,2S)-4-[3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)-2-pyridinyl]-α-methyl-α-(1-methylethyl)-2-piperazinemethanol[1] |
| CAS Number | 1321924-70-2[1][2][3] |
| Molecular Formula | C₂₀H₂₄ClFN₆O[1][2][3] |
| SMILES | CC(C)C(C)(C1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O[2] |
| InChI Key | HXWARSZQGAFXJM-UHFFFAOYSA-N[4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 418.90 g/mol | [2][3][4][5] |
| Exact Mass | 418.1684153 Da | [4] |
| XLogP3-AA | 2.9 | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 7 | [4] |
| Rotatable Bond Count | 4 | [4] |
| Topological Polar Surface Area | 90 Ų | [4] |
| Solubility | DMSO: ≥ 60 mg/mL | [3] |
| Ethanol: 5 mg/mL | [2][5] | |
| Water: Insoluble | [2][5] |
Pharmacological Properties
This compound is a highly potent and selective inhibitor of PKCθ, a key enzyme in the T-cell receptor (TCR) signaling pathway. Its inhibitory activity and pharmacokinetic profile are detailed below.
Table 3: Pharmacological and Pharmacokinetic Data
| Parameter | Value | Species |
| Target | Protein Kinase C θ (PKCθ) | |
| Ki (PKCθ) | 0.08 nM | |
| Ki (PKCδ) | 16 nM | |
| Selectivity | >1000-fold vs. classical PKC isoforms | |
| >10000-fold vs. atypical PKC isoforms | [6] | |
| IC₅₀ (IL-2 release) | 11 nM | Human PBMCs[7] |
| Clearance | 7 mL/min/kg | Mouse[3] |
| Half-life (t½) | 4.7 hours | Mouse[3] |
| Oral Bioavailability | 65% | Mouse[3] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting PKCθ, which plays a crucial role in T-cell activation. Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ is recruited to the immunological synapse. There, it activates downstream signaling cascades that lead to the activation of transcription factors such as NF-κB, AP-1, and NFAT. These transcription factors are essential for T-cell proliferation, differentiation, and the production of pro-inflammatory cytokines like Interleukin-2 (IL-2). By inhibiting PKCθ, this compound effectively blocks these downstream events, thereby suppressing T-cell mediated immune responses. This makes PKCθ an attractive therapeutic target for autoimmune and inflammatory diseases.
Below is a diagram illustrating the PKCθ signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize this compound. For specific concentrations and incubation times, it is recommended to consult the primary literature.
Determination of PKCθ Kinase Inhibitory Activity (Ki)
A common method for determining the inhibitory constant (Ki) is a biochemical kinase assay.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human PKCθ, a suitable substrate (e.g., myelin basic protein), and ATP (spiked with [γ-³²P]ATP). Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a microplate, combine the PKCθ enzyme, the substrate, and varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known PKCθ inhibitor).
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measurement: Measure the amount of incorporated ³²P into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Ki Calculation: Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the ATP concentration used in the assay.
In Vivo Efficacy in a Mouse Model of T-Cell Activation
The in vivo efficacy of this compound can be assessed by its ability to inhibit staphylococcal enterotoxin B (SEB)-induced IL-2 production in mice.
Protocol:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for a specified period before the experiment.
-
This compound Administration: Prepare a formulation of this compound for oral administration (e.g., in a vehicle like 0.5% methylcellulose). Administer this compound orally to different groups of mice at various doses (e.g., 6.25, 12.5, 25, and 50 mg/kg). Include a vehicle control group.
-
T-Cell Activation: At a specified time after this compound administration (e.g., 1 hour), challenge the mice with an intraperitoneal injection of SEB to induce T-cell activation and IL-2 production.
-
Blood Collection: At the peak of the expected IL-2 response (e.g., 2 hours post-SEB challenge), collect blood samples from the mice.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
IL-2 Measurement: Measure the concentration of IL-2 in the plasma samples using a specific ELISA kit.
-
Data Analysis: Compare the plasma IL-2 levels in the this compound-treated groups to the vehicle control group. Calculate the percentage of inhibition of IL-2 production for each dose and determine the dose-response relationship.
Synthesis
The chemical synthesis of this compound involves a multi-step process. A plausible synthetic route, based on the synthesis of similar pyrazolo[3,4-b]pyridine derivatives, is outlined below. The synthesis would likely start from a substituted pyrazole (B372694) and a substituted pyridine, which are then coupled and further modified to introduce the piperazine (B1678402) methanol (B129727) side chain.
Disclaimer: This guide is for informational and research purposes only and is not intended as a substitute for professional scientific guidance. The experimental protocols are generalized and may require optimization for specific laboratory conditions.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of VTX-27: A Potent and Selective PKCθ Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of VTX-27, a highly potent and selective inhibitor of Protein Kinase C-theta (PKCθ). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PKCθ for autoimmune and inflammatory diseases.
Introduction: Targeting PKCθ in Autoimmune Diseases
Protein Kinase C-theta (PKCθ) is a member of the novel PKC family of serine/threonine kinases, predominantly expressed in T-lymphocytes and skeletal muscle. Its critical role in T-cell receptor (TCR) signaling and subsequent T-cell activation, proliferation, and differentiation makes it a compelling therapeutic target for T-cell-mediated autoimmune disorders. Upon T-cell activation, PKCθ translocates to the immunological synapse, where it orchestrates downstream signaling cascades leading to the activation of key transcription factors such as NF-κB and AP-1. The selective inhibition of PKCθ is anticipated to offer a targeted immunomodulatory effect, potentially sparing other immune functions and leading to a better safety profile compared to broader immunosuppressants.
This compound, a compound originating from the research efforts at Vertex Pharmaceuticals, emerged from a structure-based drug design program aimed at identifying potent and selective PKCθ inhibitors.
Discovery of this compound: A Structure-Activity Relationship (SAR) Journey
The development of this compound was the culmination of a systematic structure-activity relationship (SAR) study starting from a high-throughput screening (HTS) hit. The lead optimization process focused on enhancing potency, selectivity against other PKC isoforms (particularly the closely related PKCδ), and improving physicochemical and pharmacokinetic properties.
The core scaffold of the series is a pyrazolo[3,4-b]pyridine. Key modifications that led to the discovery of this compound included:
-
Substitution at the C6 position of the pyrazolo[3,4-b]pyridine core: Introduction of a 3-chloro-5-fluoropyridin-2-yl group at this position was found to be crucial for high potency.
-
Piperazine (B1678402) linker: A piperazine moiety serves as a linker between the core and a side chain, with substitutions on the piperazine ring significantly influencing both potency and selectivity.
-
Chiral side chain: The (αR,2S)-α-methyl-α-(1-methylethyl)-2-piperazinemethanol side chain was identified as optimal for achieving high potency and selectivity. The stereochemistry of this side chain was critical for the desired activity.
This iterative optimization process, guided by X-ray co-crystal structures of inhibitors bound to the PKCθ kinase domain, resulted in the identification of this compound as a compound with an exceptional profile.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its high potency, selectivity, and favorable preclinical characteristics.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Ki (nM) | Selectivity vs. PKCθ |
| PKCθ | 0.08 | - |
| PKCδ | 16 | 200-fold |
| PKCα | >1000 | >12,500-fold |
| PKCβI | >1000 | >12,500-fold |
| PKCβII | >1000 | >12,500-fold |
| PKCγ | >1000 | >12,500-fold |
| PKCε | >1000 | >12,500-fold |
| PKCη | >1000 | >12,500-fold |
| PKCζ | >5000 | >62,500-fold |
Data compiled from multiple sources referencing the primary publication.[1][2][3]
Table 2: Cellular Activity of this compound
| Assay | Cell Type | IC50 (nM) |
| CD28-induced IL-2 Release | Human PBMCs | 11 |
PBMCs: Peripheral Blood Mononuclear Cells
Table 3: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Clearance (CL) | 7 mL/min/kg |
| Half-life (t1/2) | 4.7 hours |
| Oral Bioavailability (F) | 65% |
Data obtained from oral administration in mice.[1][2]
Synthesis of this compound
The synthesis of this compound, chemically named (αR,2S)-4-[3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)-2-pyridinyl]-α-methyl-α-(1-methylethyl)-2-piperazinemethanol, is a multi-step process. The key steps are outlined below, based on the synthetic route described by Jimenez et al. (2013).
This is a representative synthesis and may require optimization.
-
Preparation of the pyrazolo[3,4-b]pyridine core: This is typically achieved through the condensation of a substituted aminopyrazole with a β-ketoester, followed by cyclization.
-
Halogenation of the core: Introduction of a chlorine or bromine atom at a key position on the pyridine (B92270) ring of the core allows for subsequent cross-coupling reactions.
-
Suzuki Coupling: The halogenated pyrazolo[3,4-b]pyridine core is coupled with a suitable boronic acid or ester derivative of the 3-chloro-5-fluoropyridine (B1590662) moiety.
-
Introduction of the piperazine side chain: The resulting intermediate undergoes a nucleophilic aromatic substitution reaction with the chiral piperazinemethanol side chain to yield the final product, this compound.
The synthesis of the chiral piperazinemethanol side chain is a critical component and is typically prepared through a separate multi-step synthesis starting from a chiral amino acid derivative.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and similar PKCθ inhibitors.
In Vitro PKCθ Kinase Assay (Radiometric)
This assay determines the direct inhibitory activity of a compound on the purified PKCθ enzyme.
-
Materials:
-
Recombinant human PKCθ enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
PKCθ kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 0.1 mM EGTA)
-
Reaction buffer (kinase buffer containing cofactors like PMA and phosphatidylserine)
-
[γ-32P]ATP and cold ATP
-
Test compound (e.g., this compound)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microcentrifuge tube, combine the reaction buffer, PKCθ enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and cold ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes) with gentle shaking.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
Human PBMC IL-2 Release Assay
This cell-based assay evaluates the ability of an inhibitor to block T-cell activation by measuring the production of Interleukin-2 (IL-2).
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Plate-bound anti-CD3 antibody and soluble anti-CD28 antibody for T-cell stimulation
-
Test compound (e.g., this compound)
-
Human IL-2 ELISA kit
-
-
Procedure:
-
Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Seed the PBMCs in a 96-well plate pre-coated with anti-CD3 antibody.
-
Pre-incubate the cells with various concentrations of the test compound for 1 hour at 37°C.
-
Stimulate the cells by adding soluble anti-CD28 antibody.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of IL-2 release.
-
In Vivo Pharmacokinetic Study in Mice
This study determines the pharmacokinetic properties of the inhibitor after oral administration.
-
Materials:
-
Test compound (e.g., this compound) formulated for oral gavage
-
Male BALB/c mice (or other appropriate strain)
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Fast the mice overnight prior to dosing.
-
Administer a single oral dose of the test compound formulation to the mice via gavage.
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract the test compound from the plasma samples.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability using appropriate software.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the PKCθ signaling pathway and a general experimental workflow for the evaluation of a PKCθ inhibitor.
References
The Role of NLRP3 Inflammasome Activation in T-Cell Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the intricate role of the NOD-like receptor protein 3 (NLRP3) inflammasome in regulating T-cell activation and signaling. While the specific compound "VTX-27" did not yield direct public data, this document will focus on the well-documented effects of NLRP3 activation on T-lymphocytes, using the TLR8 agonist VTX-2337 as a key example of a molecule that initiates this pathway.
Introduction to the NLRP3 Inflammasome and T-Cell Activation
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by responding to a wide array of danger signals, leading to the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2][3] T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs).[4][5] This initial signal, along with co-stimulatory signals and the cytokine milieu, dictates the fate of the T-cell response, including proliferation, differentiation into effector and memory cells, and cytokine production.
Emerging evidence indicates a significant interplay between the innate NLRP3 inflammasome pathway and adaptive T-cell responses. Activation of the NLRP3 inflammasome in both APCs and directly within T-cells can profoundly influence T-cell function, including differentiation, survival, and effector functions.
VTX-2337: A Tool to Probe NLRP3-T-Cell Interactions
VTX-2337 is a small molecule agonist of Toll-like receptor 8 (TLR8) that has been shown to also activate the NLRP3 inflammasome.[6] This dual activity makes it a valuable tool for studying the coordinated innate and adaptive immune responses. In various cell types, including monocytes and myeloid cells, VTX-2337 stimulates the production of IL-1β and IL-18 in an NLRP3-dependent manner.[6]
Signaling Pathways
Canonical T-Cell Activation Pathway
The canonical pathway of T-cell activation is initiated by the interaction of the TCR with an antigen-MHC complex on an APC. This, along with co-stimulation (e.g., CD28-B7 interaction), triggers a signaling cascade involving kinases like LCK and ZAP-70, leading to the activation of transcription factors such as NF-κB, NFAT, and AP-1. These transcription factors orchestrate the expression of genes crucial for T-cell proliferation, differentiation, and cytokine production.
Caption: Canonical signaling cascade in T-cell activation.
VTX-2337-Mediated NLRP3 Inflammasome Activation
VTX-2337 activates TLR8, leading to the "priming" signal (Signal 1) for NLRP3 inflammasome activation, which involves the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. A second signal (Signal 2), which can be triggered by various stimuli including potassium efflux, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cleavage of pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Caption: NLRP3 inflammasome activation by VTX-2337.
Impact of NLRP3 Activation on T-Cell Signaling
The cytokines produced upon NLRP3 inflammasome activation, IL-1β and IL-18, can directly signal on T-cells, which express their respective receptors. This signaling can modulate the outcome of T-cell activation. For instance, IL-18, in concert with TCR stimulation, can promote the differentiation of Th1 cells and the production of IFN-γ. Furthermore, direct activation of the NLRP3 inflammasome within CD4+ T-cells has been shown to be necessary for enhancing IFN-γ production during viral infections.[2] However, excessive or chronic NLRP3 activation can also be detrimental, leading to a form of inflammatory cell death called pyroptosis in CD4+ T-cells, contributing to T-cell depletion in certain chronic diseases.[2][7][8]
Quantitative Data on VTX-2337 and NLRP3 Activation
The following tables summarize quantitative data from studies on VTX-2337 and NLRP3 inflammasome activation.
Table 1: VTX-2337 Induced Cytokine mRNA Expression in THP-1 Cells
| Treatment | IL-1β mRNA (normalized to β-actin) | IL-18 mRNA (normalized to β-actin) |
|---|---|---|
| Medium | ~1 | ~1 |
| VTX-2337 (3 µM) | ~100 | ~5 |
| VTX-2337 (10 µM) | ~200 | ~10 |
Data are representative of multiple experiments and show a significant, concentration-dependent increase (p<0.001).[6]
Table 2: VTX-2337 Induced Secreted Cytokine Levels in THP-1 Cells
| Treatment | Secreted IL-1β (pg/mL) | Secreted IL-18 (pg/mL) |
|---|---|---|
| Wild Type THP-1 + VTX-2337 (serial dilutions) | Concentration-dependent increase | Concentration-dependent increase |
| NLRP3 deficient THP-1 + VTX-2337 | Significantly reduced secretion | Significantly reduced secretion |
Secretion of both IL-1β and IL-18 is dependent on the presence of NLRP3.[6]
Experimental Protocols
THP-1 Cell Culture and Stimulation for Cytokine Analysis
Objective: To measure the induction of pro-inflammatory cytokines by VTX-2337 in a monocytic cell line.
Methodology:
-
Cell Culture: Human THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 1 x 10^6 cells/mL.
-
Stimulation: Cells are treated with varying concentrations of VTX-2337 (e.g., 0.03 to 25 µM) or vehicle control (medium) and incubated overnight.
-
Sample Collection:
-
Supernatants: Culture supernatants are collected and centrifuged to remove cellular debris.
-
Cell Lysates: Cells are washed with PBS and lysed using a suitable lysis buffer for protein analysis.
-
RNA Extraction: Cells are harvested, and total RNA is extracted using a commercial RNA isolation kit.
-
-
Analysis:
-
mRNA Expression (RT-PCR): Reverse transcription is performed on the extracted RNA, followed by real-time PCR using specific primers for IL-1β, IL-18, and a housekeeping gene (e.g., β-actin) for normalization.[6]
-
Secreted Protein Levels (ELISA): Levels of mature IL-1β and IL-18 in the culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[6]
-
Intracellular Protein Levels (Western Blot): Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for pro-IL-1β and caspase-1 to detect the precursor forms of these proteins.[6]
-
Caption: Workflow for analyzing VTX-2337-induced cytokines.
T-Cell Activation and Proliferation Assay
Objective: To assess the impact of NLRP3-activating compounds on T-cell activation and proliferation.
Methodology:
-
T-Cell Isolation: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Cell Culture: Isolated T-cells are cultured in complete RPMI-1640 medium.
-
Labeling (for proliferation): T-cells are labeled with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's instructions.
-
Activation and Treatment:
-
T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce activation and proliferation.[9]
-
Concurrently, cells are treated with the NLRP3-activating compound (e.g., VTX-2337) or a control.
-
-
Incubation: Cells are incubated for a period of 3-5 days.
-
Analysis (Flow Cytometry):
-
Proliferation: The dilution of the CFSE dye is measured to quantify cell division.
-
Activation Markers: Cells are stained with fluorescently labeled antibodies against T-cell activation markers, such as CD25 and CD69, and analyzed by flow cytometry.[9]
-
Cytokine Production: Intracellular cytokine staining can be performed to measure the production of cytokines like IFN-γ and TNF-α.
-
Conclusion
The activation of the NLRP3 inflammasome represents a critical nexus between the innate and adaptive immune systems, with profound implications for T-cell function. Compounds like VTX-2337, which can trigger this pathway, provide valuable pharmacological tools to dissect these interactions. The resulting production of IL-1β and IL-18 can significantly modulate T-cell activation, differentiation, and effector functions. However, the context and magnitude of NLRP3 activation are crucial, as excessive signaling can lead to detrimental T-cell pyroptosis. A thorough understanding of these mechanisms is essential for the development of novel immunomodulatory therapies for a range of diseases, including cancer, infectious diseases, and autoimmune disorders. Further research is warranted to fully elucidate the cell-type-specific roles of NLRP3 in regulating T-cell responses and to harness this pathway for therapeutic benefit.
References
- 1. Science - Ventyx Biosciences [ventyxbio.com]
- 2. Frontiers | Cell type-specific roles of NLRP3, inflammasome-dependent and -independent, in host defense, sterile necroinflammation, tissue repair, and fibrosis [frontiersin.org]
- 3. Inflammasome inhibitors: promising therapeutic approaches against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. immunology.org [immunology.org]
- 6. researchgate.net [researchgate.net]
- 7. NLRP3 inflammasome induces CD4+ T cell loss in chronically HIV-1–infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 inflammasome induces CD4+ T cell loss in chronically HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
VTX-27: A Technical Overview of a Selective NLRP3 Inflammasome Inhibitor and its Impact on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTX-27 is a novel, potent, and selective small-molecule inhibitor of the NLRP3 inflammasome. This document provides a comprehensive technical guide to this compound, with a particular focus on its mechanism of action and its effects on the production of key pro-inflammatory cytokines. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and the study of inflammatory diseases. For the purposes of this guide, we will focus on the peripherally restricted NLRP3 inhibitor VTX2735, developed by Ventyx Biosciences, which aligns with the characteristics of interest for "this compound."
The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, drives the maturation and secretion of interleukin-1β (IL-1β) and interleukin-18 (IL-18), potent pro-inflammatory cytokines. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory conditions, making it a key therapeutic target. VTX2735 has demonstrated a promising profile in preclinical and clinical studies, effectively suppressing NLRP3-mediated inflammation.
Mechanism of Action
VTX2735 exerts its therapeutic effect by directly inhibiting the NLRP3 inflammasome. This inhibition prevents the assembly of the inflammasome complex, which is a crucial step for the activation of caspase-1. Activated caspase-1 is the enzyme responsible for cleaving the precursor forms of IL-1β and IL-18 (pro-IL-1β and pro-IL-18) into their mature, biologically active forms. By blocking this pathway, VTX2735 effectively reduces the levels of these potent inflammatory cytokines, thereby mitigating the inflammatory response.
dot
Figure 1: this compound (VTX2735) inhibits the assembly of the NLRP3 inflammasome.
Effects on Cytokine Production
Preclinical and clinical data have demonstrated the potent and selective inhibitory effects of VTX2735 on the production of NLRP3-dependent cytokines.
Preclinical Data
In vitro and in vivo preclinical studies have established the potency of VTX2735.
| Parameter | Assay System | Result |
| IC50 (NLRP3 Inhibition) | Human Monocytes | 2 nM[1] |
| IC50 (NLRP3 Variants) | CAPS Patients' Monocytes | 14-166 nM[1] |
| IC50 (IL-1β Release) | Human Whole Blood Assay (LPS + ATP stimulated) | 60 nM[1] |
| ED50 (In vivo efficacy) | Mouse model (LPS + ATP challenged) | 0.2 mg/kg[1] |
Table 1: Preclinical potency of VTX2735 in various assay systems.
Clinical Data
Clinical trials have provided evidence of VTX2735's ability to modulate cytokine production and inflammatory biomarkers in humans.
A Phase 1 study in healthy volunteers showed a robust, dose-dependent suppression of IL-1β release in an ex vivo stimulation assay.[2] Furthermore, a reduction from baseline in high-sensitivity C-reactive protein (hsCRP) concentrations was observed.[2]
A Phase 2 proof-of-concept trial in patients with Cryopyrin-Associated Periodic Syndromes (CAPS), a group of rare autoinflammatory diseases driven by gain-of-function mutations in the NLRP3 gene, demonstrated significant clinical and biomarker improvements.[3][4]
| Biomarker / Clinical Endpoint | Result |
| Key Symptom Score | 85% mean reduction[5] |
| High-sensitivity C-reactive protein (hsCRP) | Reduction observed[4] |
| Serum Amyloid A (SAA) | Reduction observed[4] |
| Interleukin-6 (IL-6) | Reduction observed[4] |
Table 2: Clinical efficacy of VTX2735 in a Phase 2 trial in CAPS patients.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the activity of VTX2735.
In Vitro NLRP3 Inflammasome Inhibition Assay in Human Monocytes
This assay is designed to determine the potency of a compound in inhibiting NLRP3 inflammasome activation in a primary human cell system.
dot
Figure 2: Workflow for in vitro NLRP3 inflammasome inhibition assay.
Detailed Steps:
-
Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque). Monocytes are then purified from PBMCs by plastic adherence or magnetic-activated cell sorting (MACS).
-
Priming (Signal 1): Monocytes are primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS) from E. coli, at a concentration of 1 µg/mL for 3 to 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Following priming, cells are treated with various concentrations of VTX2735 for a defined period (e.g., 30-60 minutes).
-
Activation (Signal 2): The NLRP3 inflammasome is then activated by a second stimulus, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for a short duration (e.g., 30-60 minutes).
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of IL-1β inhibition at each concentration of VTX2735 is calculated relative to a vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by non-linear regression analysis.
Ex Vivo IL-1β Release Assay in Human Whole Blood
This assay assesses the ability of a compound to inhibit NLRP3-mediated IL-1β release in a more physiologically relevant matrix.
dot
Figure 3: Workflow for ex vivo IL-1β release assay in human whole blood.
Detailed Steps:
-
Blood Collection: Whole blood is collected from healthy volunteers into heparinized tubes.
-
Treatment and Priming: Aliquots of whole blood are pre-incubated with various concentrations of VTX2735 before being primed with LPS (e.g., 1 µg/mL).
-
Activation: The NLRP3 inflammasome is subsequently activated with a stimulus like ATP or nigericin.
-
Incubation: The blood samples are incubated at 37°C for a specified period to allow for cytokine production and release.
-
Plasma Separation: Plasma is separated from the blood cells by centrifugation.
-
Cytokine Measurement: The concentration of IL-1β in the plasma is quantified by ELISA.
-
Data Analysis: The IC50 value for the inhibition of IL-1β release is calculated.
Measurement of Inflammatory Biomarkers in Clinical Trials
In clinical studies, the efficacy of VTX2735 is assessed by measuring the levels of key inflammatory biomarkers in patient samples (e.g., serum or plasma).
Commonly Measured Biomarkers:
-
High-sensitivity C-reactive protein (hsCRP): A sensitive marker of systemic inflammation. It is typically measured using immunoturbidimetric or nephelometric assays.
-
Serum Amyloid A (SAA): An acute-phase reactant protein that is also a marker of inflammation. It is commonly measured by ELISA or nephelometry.
-
Interleukin-6 (IL-6): A pleiotropic cytokine that plays a central role in inflammation and the acute-phase response. IL-6 levels are typically quantified using high-sensitivity ELISA.
Conclusion
This compound (VTX2735) is a potent and selective inhibitor of the NLRP3 inflammasome with a well-defined mechanism of action. By preventing the assembly of the inflammasome complex, it effectively blocks the maturation and secretion of the key pro-inflammatory cytokines IL-1β and IL-18. Preclinical and clinical data have consistently demonstrated its ability to suppress these cytokines and other downstream inflammatory markers, leading to significant clinical improvement in patients with NLRP3-driven diseases. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of VTX2735 and other NLRP3 inhibitors, which hold great promise for the treatment of a wide array of inflammatory disorders.
References
- 1. ventyxbio.com [ventyxbio.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Pipeline - Ventyx Biosciences [ventyxbio.com]
- 4. Ventyx Biosciences Reports Second Quarter 2024 Financial [globenewswire.com]
- 5. Ventyx Biosciences Reports Clinical Data for its NLRP3 Inhibitor Portfolio and Provides Pipeline Updates at Virtual Investor Event - BioSpace [biospace.com]
The Pharmacology of VTX-27: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of VTX-27, a potent and selective inhibitor of Protein Kinase C-theta (PKCθ). This compound has emerged as a significant tool for investigating the role of PKCθ in immune regulation and as a potential therapeutic agent for autoimmune diseases. This document details its mechanism of action, quantitative pharmacological data, experimental protocols, and the relevant signaling pathways.
Core Mechanism of Action
This compound is a selective inhibitor of PKCθ, a member of the novel protein kinase C family that is predominantly expressed in T lymphocytes.[1] PKCθ plays a crucial role in T-cell receptor (TCR) signaling, which is essential for T-cell activation, proliferation, and cytokine production.[1][2] Upon TCR and CD28 co-stimulation, PKCθ is recruited to the immunological synapse, where it activates downstream signaling cascades that lead to the activation of key transcription factors such as NF-κB, AP-1, and NFAT.[3][4] These transcription factors are critical for the expression of interleukin-2 (B1167480) (IL-2) and other genes required for a productive T-cell immune response.[1][4] By inhibiting the kinase activity of PKCθ, this compound effectively blocks these downstream signaling events, leading to immunosuppression.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.
| Parameter | Value | Reference |
| Target | Protein Kinase C-theta (PKCθ) | [5] |
| Ki (PKCθ) | 0.08 nM | [5] |
| Ki (PKCδ) | 16 nM | [5] |
| Selectivity (PKCδ vs PKCθ) | ~200-fold | [5] |
| Selectivity (Classical PKC isoforms) | >1000-fold (except PKCβ I, 200-fold) | [5] |
| Selectivity (Atypical PKC isoforms) | >10000-fold | [5] |
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Reference |
| Clearance | 7 mL/min/kg | In vivo | [5] |
| Half-life (t½) | 4.7 hours | In vivo | [5] |
| Oral Bioavailability | 65% | In vivo | [5] |
Table 2: Pharmacokinetic Profile of this compound
Key Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments used to characterize this compound are provided below. These protocols are based on the methodologies described in the primary literature.
In Vitro Inhibition of IL-2 Release in Human PBMCs
Objective: To determine the potency of this compound in inhibiting T-cell activation in a cellular context.
Methodology:
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for 1 hour.
-
T-Cell Stimulation: T-cells within the PBMC population are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and IL-2 production.
-
IL-2 Measurement: After 24 hours of stimulation, the cell culture supernatant is collected, and the concentration of IL-2 is measured using a commercially available ELISA kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve to a four-parameter logistic equation. For this compound, the reported IC50 is 11 nM.
In Vivo Inhibition of Staphylococcal Enterotoxin B-Induced IL-2 Production in Mice
Objective: To evaluate the in vivo efficacy of this compound in a model of T-cell-mediated cytokine release.
Methodology:
-
Animal Model: Male BALB/c mice are used for this study.
-
Compound Administration: this compound is formulated for oral administration and dosed at 12.5, 25, and 50 mg/kg.
-
Induction of IL-2 Production: One hour after compound administration, mice are challenged with an intraperitoneal injection of Staphylococcal Enterotoxin B (SEB), a superantigen that causes widespread T-cell activation and cytokine release.
-
Blood Collection: Two hours post-SEB challenge, blood samples are collected via cardiac puncture.
-
IL-2 Measurement: Plasma is separated by centrifugation, and the levels of IL-2 are quantified using an ELISA kit.
-
Data Analysis: The dose-dependent inhibition of IL-2 production by this compound is determined by comparing the plasma IL-2 levels in treated mice to those in vehicle-treated control mice.
Signaling Pathways and Visualizations
The following diagrams illustrate the PKCθ signaling pathway in T-cell activation and a general workflow for the in vivo evaluation of this compound.
Caption: PKCθ signaling cascade leading to T-cell activation and IL-2 gene expression.
Caption: A generalized workflow for assessing the in vivo efficacy of this compound.
References
- 1. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]
- 3. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of PKC-θ function by phosphorylation in T cell receptor signaling [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
VTX-27: A Technical Guide for Studying Immunological Synapse Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTX-27 is a potent and highly selective, ATP-competitive inhibitor of Protein Kinase C theta (PKCθ)[1][2]. PKCθ is a crucial enzyme in the signaling cascade downstream of the T-cell receptor (TCR) and CD28 co-receptor, playing a pivotal role in T-cell activation, proliferation, and cytokine release. A key event in T-cell activation is the formation of the immunological synapse (IS), a specialized interface between a T-cell and an antigen-presenting cell (APC). PKCθ is unique among PKC isoforms in its translocation to the central supramolecular activation cluster (cSMAC) of the IS upon T-cell stimulation[3]. This localization is essential for its function in mediating downstream signaling pathways, including the activation of transcription factors like NF-κB and AP-1, which drive the expression of genes such as Interleukin-2 (IL-2).
Given its critical role in T-cell activation and its specific localization to the immunological synapse, this compound serves as a valuable chemical probe for dissecting the molecular mechanisms of IS formation and function. Its high selectivity and oral bioavailability also make it a compound of interest for investigating the therapeutic potential of PKCθ inhibition in T-cell mediated autoimmune diseases. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in studying immunological synapse formation.
Mechanism of Action: PKCθ in the Immunological Synapse
Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell (APC), and co-stimulation through CD28, a signaling cascade is initiated that leads to the formation of the immunological synapse. This intricate structure organizes signaling molecules to ensure a sustained and specific T-cell response. PKCθ is a central player in this process.
Experimental Workflow for this compound Application
The following diagram outlines a typical workflow for researchers using this compound to investigate its effects on T-cell function and immunological synapse formation.
Data Presentation
In Vitro Activity of this compound
| Parameter | Target | Value | Assay System |
| Ki | PKCθ | 0.08 nM | Biochemical Kinase Assay |
| Ki | PKCδ | 16 nM | Biochemical Kinase Assay |
| Selectivity | PKCδ/PKCθ | 200-fold | - |
| Selectivity | PKCβ I/PKCθ | 200-fold | - |
| Selectivity | Other PKC Isoforms | >1000-fold | - |
| IC50 | IL-2 Release | 11 nM | anti-CD3 Stimulated Human PBMCs |
Data sourced from Jimenez et al., J. Med. Chem. 2013, 56(5), 1799-1810.
In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Route | Value | Units |
| Clearance | IV | 7 | mL/min/kg |
| Half-life (t½) | IV | 4.7 | hours |
| Oral Bioavailability (F) | PO | 65 | % |
| Cmax at 25 mg/kg | PO | 700 | ng/mL |
Data sourced from MedchemExpress product page, referencing Jimenez et al., 2013.[4]
Experimental Protocols
In Vitro PKCθ Kinase Inhibition Assay
This protocol is to determine the inhibitory constant (Ki) of this compound against PKCθ.
Materials:
-
Recombinant human PKCθ enzyme
-
PKCθ substrate peptide (e.g., CREBtide)
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
This compound, serially diluted in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKCθ enzyme, and substrate peptide.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mix of ATP and [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the Ki value using appropriate software (e.g., Prism).
In Vitro IL-2 Release Assay from Human PBMCs
This protocol measures the inhibitory effect of this compound on T-cell activation by quantifying IL-2 production from stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from whole blood by Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin.
-
Anti-human CD3 antibody (e.g., clone OKT3)
-
This compound, serially diluted in DMSO
-
96-well cell culture plates
-
Human IL-2 ELISA or AlphaLISA kit
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C.
-
Wash the plate three times with sterile PBS to remove unbound antibody.
-
Resuspend isolated PBMCs in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the PBMC suspension to each well of the anti-CD3 coated plate.
-
Add serial dilutions of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA or AlphaLISA kit, following the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of IL-2 inhibition against the concentration of this compound.
In Vivo Staphylococcal Enterotoxin B (SEB)-Induced IL-2 Production in Mice
This protocol evaluates the in vivo efficacy of this compound in a mouse model of T-cell activation.
Materials:
-
BALB/c mice (or other appropriate strain)
-
Staphylococcal Enterotoxin B (SEB)
-
This compound formulated for oral administration (e.g., in 0.5% methylcellulose)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Mouse IL-2 ELISA kit
Procedure:
-
Administer this compound orally to mice at various doses (e.g., 6.25, 12.5, 25, 50 mg/kg). Administer the vehicle to the control group.
-
After a predetermined time (e.g., 1-2 hours) to allow for drug absorption, challenge the mice with an intraperitoneal injection of SEB (e.g., 20 µ g/mouse ) to induce a systemic T-cell activation and IL-2 release.
-
At the time of peak IL-2 production (typically 1-2 hours post-SEB challenge), collect blood samples via retro-orbital or cardiac puncture.
-
Process the blood to obtain plasma by centrifugation.
-
Measure the concentration of IL-2 in the plasma samples using a mouse IL-2 ELISA kit.
-
Analyze the data to determine the dose-dependent inhibition of IL-2 production by this compound.
Conclusion
This compound is a powerful research tool for elucidating the role of PKCθ in the formation and function of the immunological synapse. Its high potency and selectivity allow for precise interrogation of the PKCθ-dependent signaling pathways that are critical for T-cell activation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies of T-cell biology and for the exploration of novel therapeutic strategies targeting autoimmune and inflammatory diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Selective, Orally Bioavailable Pyrazolopyridine Inhibitors of Protein Kinase Cθ (PKCθ) That Ameliorate Symptoms of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Mechanism of Action: Selective NLRP3 Inflammasome Inhibition
An in-depth analysis of the preliminary in vitro studies concerning VTX-27 reveals its role as a selective inhibitor of the NLRP3 inflammasome. This technical guide serves to elucidate the core mechanism of action, present quantitative data from foundational experiments, and provide detailed protocols for the scientific community, including researchers, scientists, and professionals in drug development.
The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of stress signals. Dysregulation of this pathway is implicated in a variety of chronic inflammatory diseases. This compound is designed to specifically target and inhibit the activation of the NLRP3 inflammasome, thereby mitigating downstream inflammatory processes.
The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, involves the upregulation of NLRP3 and pro-inflammatory cytokines like pro-interleukin (IL)-1β through signaling pathways such as those activated by Toll-like receptors (TLRs). The second step is the activation phase, triggered by various stimuli, which leads to the assembly of the inflammasome complex, caspase-1 activation, and subsequent cleavage and release of mature IL-1β and IL-18. This compound is believed to interfere with the activation and assembly of the NLRP3 inflammasome complex.
Quantitative Data Summary
The following table summarizes the key quantitative data from preliminary in vitro studies of a selective NLRP3 inhibitor, Nlrp3-IN-27, which serves as a proxy for this compound based on available information.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.55 μM | Inhibition of NLRP3 inflammasome activation | [1] |
Note: Comprehensive public data for this compound is limited. The data presented for Nlrp3-IN-27 is used as a representative example of a selective NLRP3 inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and further investigation.
In Vitro NLRP3 Inflammasome Inhibition Assay
This assay is designed to determine the potency of this compound in inhibiting the activation of the NLRP3 inflammasome in immune cells.
1. Cell Culture and Priming:
-
Cell Lines: Primary mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly utilized.[1]
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 2-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[1]
2. Inhibitor Treatment and Inflammasome Activation:
-
Inhibitor Treatment: Following priming, cells are pre-treated with varying concentrations of this compound for 30-60 minutes.
-
Activation (Signal 2): The NLRP3 inflammasome is then activated by adding a specific agonist, such as ATP (5 mM) or nigericin (B1684572) (10 µM), for a defined period (e.g., 30-60 minutes).
3. Measurement of Inflammasome Activity:
-
IL-1β and IL-18 Quantification: The concentration of secreted mature IL-1β and IL-18 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]
-
Caspase-1 Activity Assay: The activity of cleaved caspase-1 in the cell lysate or supernatant is quantified using a fluorometric or colorimetric assay.[1]
-
ASC Speck Visualization: The formation of Apoptosis-associated speck-like protein containing a CARD (ASC) specks, a hallmark of inflammasome activation, is visualized and quantified in cells expressing fluorescently tagged ASC using fluorescence microscopy.[1]
-
Pyroptosis Assessment: Cell death due to pyroptosis is measured by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the supernatant.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the NLRP3 inflammasome signaling pathway and the experimental workflow for assessing inhibitor specificity.
References
VTX-27: A Deep Dive into its Selectivity Profile and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of VTX-27, a potent and selective inhibitor of Protein Kinase C theta (PKCθ). The document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor that has demonstrated significant potential in the context of autoimmune diseases.[1] Its therapeutic hypothesis is centered on the selective inhibition of PKCθ, a serine/threonine kinase predominantly expressed in T lymphocytes and skeletal muscle. PKCθ plays a crucial role in T-cell activation and proliferation, making it an attractive target for immunomodulatory therapies.[1][2] This guide delves into the specifics of this compound's interaction with its primary target and its broader selectivity across the kinome.
Quantitative Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. This compound has been profiled against a panel of protein kinases to ascertain its specificity. The data reveals a high degree of selectivity for PKCθ.
Inhibition of PKC Isoforms
This compound exhibits potent inhibition of PKCθ with an inhibitor constant (Ki) in the low nanomolar range. Its selectivity against other PKC isoforms is summarized in the table below.
| Kinase Target | Ki (nM) | Fold Selectivity vs. PKCθ |
| PKCθ | 0.08 | 1 |
| PKCδ | 16 | 200 |
| PKCα | >1000 | >12500 |
| PKCβI | 16 | 200 |
| PKCβII | >1000 | >12500 |
| PKCγ | >1000 | >12500 |
| PKCε | >1000 | >12500 |
| PKCη | >1000 | >12500 |
| PKCζ | >10000 | >125000 |
Data sourced from Jimenez JM, et al. J Med Chem. 2013.[1]
Off-Target Kinase Profiling
To assess its broader selectivity, this compound was screened against a panel of seven kinases from the Src, Syk, Tec, and MAP kinase families.
| Kinase Target | Ki (nM) |
| Src | >1000 |
| Lck | >1000 |
| Fyn | >1000 |
| Syk | >1000 |
| Itk | >1000 |
| p38α | >1000 |
| Jnk1 | >1000 |
Data sourced from Jimenez JM, et al. J Med Chem. 2013.[1]
Cellular Activity
The inhibitory potential of this compound was further evaluated in cellular assays to determine its functional impact on T-cell activation.
| Assay Description | Cell Type | IC50 (nM) |
| CD28-induced IL-2 release | Human PBMCs | 11 |
| Staphylococcal enterotoxin B-induced IL-2 release | Mouse splenocytes | 3 |
Data sourced from Jimenez JM, et al. J Med Chem. 2013.[1]
This compound and the NLRP3 Inflammasome
Extensive searches of the current scientific literature did not yield any direct evidence of interaction between this compound and the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The primary mechanism of action of this compound is understood to be the inhibition of PKCθ-mediated T-cell receptor signaling. While PKC isoforms can be involved in inflammatory signaling, a specific role for this compound in the context of NLRP3 inflammasome activation has not been reported.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound.
Biochemical Kinase Assays
Objective: To determine the inhibitory constant (Ki) of this compound against a panel of purified kinases.
Methodology:
-
Assay Principle: Radiometric kinase assay using [γ-33P]ATP.
-
Enzymes and Substrates: Purified recombinant human kinases and their respective specific peptide substrates were used.
-
Inhibitor Preparation: this compound was serially diluted in DMSO.
-
Reaction Mixture: The kinase, its specific substrate, and this compound were incubated in a reaction buffer containing HEPES, MgCl2, MnCl2, DTT, and BSA.
-
Reaction Initiation and Termination: The reaction was initiated by the addition of [γ-33P]ATP and incubated at room temperature. The reaction was terminated by spotting the mixture onto phosphocellulose filter mats.
-
Detection: The filter mats were washed to remove unincorporated [γ-33P]ATP, and the amount of incorporated radioactivity was quantified using a scintillation counter.
-
Data Analysis: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[1]
Human Peripheral Blood Mononuclear Cell (PBMC) IL-2 Release Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting T-cell activation in a primary human cell system.
Methodology:
-
Cell Isolation: PBMCs were isolated from healthy human donor blood by Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Inhibitor Treatment: Cells were pre-incubated with various concentrations of this compound for 30 minutes.
-
Stimulation: T-cell activation was induced by the addition of plate-bound anti-CD3 antibody and soluble anti-CD28 antibody.
-
Incubation: The cells were incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
IL-2 Quantification: The concentration of IL-2 in the cell culture supernatant was measured by a commercially available ELISA kit.
-
Data Analysis: IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.[1]
Conclusion
This compound is a highly potent and selective inhibitor of PKCθ. The comprehensive selectivity profiling demonstrates a significant therapeutic window, with minimal off-target activity against other PKC isoforms and a panel of other kinases. Its potent inhibition of IL-2 release in primary human T-cells confirms its functional activity in a physiologically relevant setting. The current body of evidence does not support a direct role for this compound in the modulation of the NLRP3 inflammasome pathway. The data presented in this guide underscore the potential of this compound as a targeted immunomodulatory agent for the treatment of autoimmune diseases.
References
Methodological & Application
Application Notes and Protocols for VTX-27 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for performing an in vitro kinase assay for VTX-27, a potent and selective inhibitor of Protein Kinase C theta (PKCθ). Included are detailed protocols based on the ADP-Glo™ Kinase Assay technology, data presentation tables, and diagrams of the relevant signaling pathway and experimental workflow.
Introduction to this compound and PKCθ
This compound is a highly potent and selective small molecule inhibitor of Protein Kinase C θ (PKCθ), a member of the novel PKC subfamily of serine/threonine kinases.[1] PKCθ is predominantly expressed in T-cells and plays a critical role in T-cell receptor (TCR) signaling, leading to T-cell activation, proliferation, and cytokine production.[1] Upon TCR and CD28 co-stimulation, PKCθ is recruited to the immunological synapse where it activates downstream signaling pathways, including those leading to the activation of transcription factors NF-κB and AP-1. These transcription factors are crucial for orchestrating the immune response. Due to its central role in T-cell mediated immunity, PKCθ is a key therapeutic target for autoimmune diseases and other inflammatory conditions. This compound has demonstrated high affinity for PKCθ, with a Ki of 0.08 nM, and shows excellent selectivity over other PKC isoforms, particularly PKCδ (Ki of 16 nM).[1][2][3][4]
Data Presentation
The inhibitory activity of this compound against PKCθ and its selectivity over other kinases are summarized in the table below. This data is crucial for understanding the potency and specificity of this compound.
| Kinase Target | This compound Ki (nM) | This compound IC50 (nM) | Reference |
| PKCθ | 0.08 | Not explicitly found | [1][2][3][4] |
| PKCδ | 16 | Not explicitly found | [1][2][3][4] |
Note: The Ki (inhibition constant) is a measure of the binding affinity of an inhibitor to its target. A lower Ki value indicates a higher affinity. The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%, is another important measure of inhibitor potency. While a specific biochemical IC50 value for this compound against PKCθ was not found in the provided search results, the low nanomolar Ki value suggests a similarly potent IC50.
Signaling Pathway
The following diagram illustrates the central role of PKCθ in the T-cell receptor signaling pathway.
Caption: PKCθ signaling cascade in T-cell activation.
Experimental Protocols
The following is a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against PKCθ using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.
Materials and Reagents
-
Enzyme: Recombinant human PKCθ (e.g., Promega, Cat. No. V4040)
-
Substrate: PKCtide (ERMRPRKRQGSVRRRV)
-
Assay Platform: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101)
-
Inhibitor: this compound (dissolved in 100% DMSO)
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP: 10 mM ATP solution
-
Plates: White, opaque 384-well plates
-
Instrumentation: Plate-reading luminometer
Experimental Workflow Diagram
Caption: Workflow for the this compound in vitro kinase assay.
Detailed Protocol
1. This compound Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in 100% DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).
2. Kinase Reaction Setup (in a 384-well plate): [5]
-
Step 1: Add Inhibitor: Add 1 µL of serially diluted this compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.
-
Step 2: Add Enzyme: Add 2 µL of PKCθ enzyme solution (diluted in Kinase Reaction Buffer to the desired concentration) to each well.
-
Step 3: Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature.
-
Step 4: Initiate Kinase Reaction: Add 2 µL of the Substrate/ATP mixture (containing PKCtide and ATP at 2x the final desired concentration) to each well to start the reaction. The final reaction volume will be 5 µL.
-
Step 5: Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at 30°C.
3. ADP Detection (using ADP-Glo™ reagents): [5][6]
-
Step 6: Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Step 7: Incubation: Incubate the plate for 40 minutes at room temperature.
-
Step 8: Convert ADP to ATP: Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP.
-
Step 9: Incubation: Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to develop.
-
Step 10: Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
4. Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control wells (0% inhibition) and no-enzyme wells (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound for PKCθ.
Conclusion
This document provides the necessary information and a detailed protocol for researchers to effectively conduct in vitro kinase assays for the PKCθ inhibitor, this compound. The provided data, signaling pathway diagram, and experimental workflow are intended to facilitate a comprehensive understanding and successful execution of these experiments in a drug discovery and development setting.
References
Application Notes and Protocols for Cell-Based Assays Evaluating NLRP3 Inflammasome Inhibition
A-Note on VTX-27 and Scope of this Document: Initial searches for "this compound" identify it as a potent and selective inhibitor of Protein Kinase C theta (PKCθ) with a Ki of 0.08 nM.[1][2] While this compound is utilized in cell-based assays, such as inhibiting CD28-induced IL-2 release in human peripheral blood mononuclear cells (PBMCs) with an IC50 of 11 nM,[3] detailed public information on its specific use in NLRP3 inflammasome assays is limited.
This document will focus on comprehensive cell-based assay methods for evaluating inhibitors of the NLRP3 inflammasome pathway . This focus is based on the possibility that "this compound" may have been a misnomer for compounds more directly associated with this pathway, such as VTX-2337 or other NLRP3 inhibitors, which are central to many inflammatory disease research areas. The protocols and data presented herein are based on established methods for characterizing NLRP3 inflammasome inhibitors.
Introduction to the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by responding to a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[4] Its activation is a two-step process:
-
Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18.[4]
-
Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins (e.g., nigericin), and crystalline substances, trigger the assembly of the inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[5]
Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted. Caspase-1 can also cleave gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[6] Given its central role in inflammation, the NLRP3 inflammasome is a key therapeutic target for a multitude of inflammatory diseases.
Quantitative Data for NLRP3 Inflammasome Inhibitors
The following table summarizes the inhibitory potency of various well-characterized NLRP3 inhibitors in different cell-based assays. This data is crucial for comparing the efficacy of novel compounds.
| Inhibitor | Cell Type | Species | Assay | Endpoint | IC50 |
| MCC950 | THP-1 macrophage-like cells | Human | IL-1β Release | IL-1β Secretion | 14.3 nM |
| BAL-0028 | THP-1 macrophage-like cells | Human | IL-1β Release | IL-1β Secretion | 57.5 nM |
| Nlrp3-IN-27 | Not Specified | Not Specified | NLRP3 Inhibition | Not Specified | 0.55 µM |
Note: The data presented is a compilation from various sources to illustrate typical quantitative reporting.
Signaling Pathway and Experimental Workflow Diagrams
NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Workflow for Evaluating NLRP3 Inhibitors
References
- 1. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 3. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
VTX-27: Application Notes and Protocols for IL-2 Release Assay in Human PBMCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTX-27 is a potent and selective inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T-cell activation signaling pathway.[1][2] PKCθ plays a crucial role in transducing signals from the T-cell receptor (TCR) and the CD28 co-stimulatory receptor, leading to the activation of transcription factors such as NF-κB and AP-1, which are essential for the production of Interleukin-2 (IL-2).[1] IL-2 is a critical cytokine that promotes T-cell proliferation and differentiation. Inhibition of PKCθ, and consequently IL-2 release, is a promising therapeutic strategy for autoimmune diseases.[1][2]
These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on IL-2 release in human Peripheral Blood Mononuclear Cells (PBMCs).
Data Summary
The inhibitory effect of this compound on IL-2 release from stimulated human PBMCs is summarized in the table below. This data is based on findings reported in the discovery of this compound.
| Compound | Assay | Cell Type | Stimulation | IC50 (nM) | Reference |
| This compound | IL-2 Release | Human PBMCs | anti-CD3/anti-CD28 | 11 | Jimenez et al., 2013 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: PKCθ signaling cascade leading to IL-2 production and its inhibition by this compound.
Caption: Step-by-step workflow for the this compound IL-2 release assay in human PBMCs.
Experimental Protocol: this compound Inhibition of IL-2 Release in Human PBMCs
This protocol is based on standard methods for assessing T-cell activation and cytokine release.
1. Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T cell isolation, optional)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Anti-human CD3 antibody (plate-bound or soluble)
-
Anti-human CD28 antibody (soluble)
-
Human IL-2 ELISA kit
-
96-well cell culture plates (flat-bottom)
-
Reagent reservoirs
-
Multichannel pipettes
2. Preparation of Reagents
-
Complete RPMI Medium: RPMI-1640 supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in complete RPMI medium immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.1%.
3. Isolation of Human PBMCs
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes at room temperature.
-
Resuspend the cell pellet in complete RPMI medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells to a final concentration of 1 x 10^6 cells/mL in complete RPMI medium.
4. IL-2 Release Assay Procedure
-
Plate Coating (for plate-bound anti-CD3):
-
Dilute anti-human CD3 antibody to 1-5 µg/mL in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate for 2-4 hours at 37°C or overnight at 4°C.
-
Wash the wells three times with sterile PBS before adding cells.
-
-
Cell Seeding and this compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI medium at 2X the final desired concentrations.
-
Add 50 µL of the this compound dilutions to the appropriate wells of the 96-well plate.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Add 50 µL of the PBMC suspension (1 x 10^6 cells/mL) to each well, resulting in 5 x 10^4 cells per well.
-
Pre-incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour.
-
-
Cell Stimulation:
-
Prepare a 2X stimulation cocktail of anti-human CD28 antibody (final concentration of 1-5 µg/mL) in complete RPMI medium. If using soluble anti-CD3, include it in this cocktail.
-
Add 100 µL of the stimulation cocktail to each well (except for unstimulated controls).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
5. Quantification of IL-2
-
Quantify the concentration of IL-2 in the collected supernatants using a commercially available human IL-2 ELISA kit. Follow the manufacturer's instructions for the assay procedure and data analysis.
6. Data Analysis
-
Generate a standard curve using the recombinant IL-2 standards provided in the ELISA kit.
-
Calculate the concentration of IL-2 in each sample based on the standard curve.
-
Plot the IL-2 concentration against the log of the this compound concentration.
-
Determine the IC50 value of this compound by performing a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).
Conclusion
This document provides a comprehensive guide for performing an IL-2 release assay in human PBMCs to evaluate the inhibitory activity of this compound. The provided protocols and diagrams are intended to facilitate the successful execution and interpretation of these experiments in a research and drug development setting. The potent and selective inhibition of PKCθ by this compound highlights its potential as a therapeutic agent for T-cell-mediated autoimmune diseases.
References
Application Notes and Protocols for VTX-27 In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTX-27 is a potent and selective inhibitor of Protein Kinase C-theta (PKCθ), a key enzyme in T-cell activation and signaling. Studies have demonstrated that genetic knockout or pharmacological inhibition of PKCθ can ameliorate disease in animal models of various autoimmune conditions, suggesting that this compound holds promise as a therapeutic agent for T-cell mediated autoimmune diseases. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in three widely used murine models of autoimmune disease: Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis, Collagen-Induced Arthritis (CIA) for rheumatoid arthritis, and Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis for inflammatory bowel disease.
Mechanism of Action of this compound
This compound selectively targets PKCθ, a serine/threonine kinase predominantly expressed in T-lymphocytes. Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ is recruited to the immunological synapse where it activates downstream signaling pathways, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors are crucial for T-cell activation, proliferation, and the production of pro-inflammatory cytokines like Interleukin-2 (IL-2). By inhibiting PKCθ, this compound is expected to suppress T-cell mediated inflammation, thereby providing a therapeutic benefit in autoimmune diseases.
PKCθ Signaling Pathway in T-Cell Activation
Caption: PKCθ signaling cascade in T-cell activation.
Experimental Protocols for In Vivo Efficacy Studies
The following are detailed protocols for inducing and evaluating the efficacy of this compound in mouse models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.
Experimental Workflow for EAE Induction and Treatment
Caption: Experimental workflow for EAE and inhibitor treatment.
Protocol:
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with 100-200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Administer 200 ng of pertussis toxin intraperitoneally (i.p.) on day 0 and day 2 post-immunization.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water).
-
Administer this compound or vehicle control daily via oral gavage, starting on day 7 post-immunization (prophylactic regimen) or upon onset of clinical signs (therapeutic regimen). Dose ranging studies are recommended (e.g., 10, 30, 100 mg/kg).
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and record body weight.
-
Clinical scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and fore limb paralysis
-
5: Moribund state
-
-
-
Endpoint Analysis:
-
At the end of the study (typically day 21-28), collect blood for cytokine analysis (e.g., IL-2, IFN-γ, IL-17).
-
Perfuse mice and collect spinal cords for histopathological analysis (H&E for inflammation, Luxol Fast Blue for demyelination).
-
Isolate splenocytes or lymph node cells for ex vivo restimulation assays to assess antigen-specific T-cell responses.
-
Data Presentation:
Due to the absence of publicly available in vivo efficacy data for this compound, the following table presents representative data for a selective PKCθ inhibitor ("Compound X") in the EAE model to illustrate expected outcomes.
| Treatment Group | Mean Day of Onset | Mean Peak Clinical Score | Cumulative Disease Score | Spinal Cord Inflammation Score | Demyelination Score |
| Vehicle Control | 11.5 ± 1.2 | 3.2 ± 0.4 | 48.2 ± 5.5 | 3.5 ± 0.3 | 3.1 ± 0.4 |
| Compound X (10 mg/kg) | 14.1 ± 1.5 | 2.1 ± 0.3 | 25.6 ± 4.1 | 2.0 ± 0.2 | 1.8 ± 0.3 |
| Compound X (30 mg/kg) | 16.8 ± 1.8 | 1.2 ± 0.2 | 12.3 ± 3.2 | 1.1 ± 0.2 | 0.9 ± 0.2** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
Protocol:
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction of CIA:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
This compound Administration:
-
Administer this compound or vehicle control daily via oral gavage, starting from day 21 (prophylactic regimen) or upon the first signs of arthritis (therapeutic regimen).
-
-
Clinical Assessment:
-
Monitor mice 3-4 times per week for signs of arthritis, starting from day 21.
-
Arthritis score per paw:
-
0: No signs of inflammation
-
1: Swelling and/or redness of one digit
-
2: Swelling and/or redness of two or more digits
-
3: Swelling of the entire paw
-
4: Severe swelling and/or ankylosis
-
-
The maximum score per mouse is 16. Paw thickness can also be measured using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study (typically day 35-42), collect blood for measurement of anti-collagen antibodies and inflammatory cytokines.
-
Collect paws for histopathological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Data Presentation:
The following table presents representative data for a selective PKCθ inhibitor ("Compound 41") in a mouse model of arthritis.[1]
| Treatment Group | Mean Arthritis Score (Day 35) | Paw Swelling (mm) (Day 35) | Incidence of Arthritis (%) | Histological Score (Inflammation) | Histological Score (Bone Erosion) |
| Vehicle Control | 9.8 ± 1.1 | 3.5 ± 0.2 | 100 | 3.2 ± 0.3 | 2.9 ± 0.4 |
| Compound 41 (10 mg/kg) | 5.2 ± 0.8 | 2.6 ± 0.2 | 60 | 1.8 ± 0.2 | 1.5 ± 0.3 |
| Compound 41 (30 mg/kg) | 2.1 ± 0.5 | 2.0 ± 0.1 | 20 | 0.9 ± 0.2 | 0.7 ± 0.2 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This model is used to study inflammatory bowel disease, particularly Crohn's disease, as it induces a T-cell mediated transmural inflammation of the colon.
Protocol:
-
Animals: Female SJL/J or BALB/c mice, 8-10 weeks old.
-
Induction of Colitis:
-
On day 0, lightly anesthetize mice and slowly administer 100 µL of TNBS solution (2.5 mg in 50% ethanol) intrarectally via a catheter.
-
-
This compound Administration:
-
Administer this compound or vehicle control daily via oral gavage, starting one day before TNBS administration (prophylactic regimen) or 24 hours after (therapeutic regimen).
-
-
Clinical Assessment:
-
Monitor mice daily for body weight loss, stool consistency, and presence of blood in the feces.
-
A disease activity index (DAI) can be calculated based on these parameters.
-
-
Endpoint Analysis:
-
At the end of the study (typically day 3-5 for acute models), euthanize mice and collect colons.
-
Measure colon length and weight.
-
Perform macroscopic scoring of colonic damage.
-
Collect colonic tissue for histopathological analysis and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (e.g., TNF-α, IFN-γ).
-
Data Presentation:
The following table presents expected representative data for a selective PKCθ inhibitor in the TNBS-induced colitis model, based on studies with PKCθ knockout mice which show protection from colitis.[2][3]
| Treatment Group | Change in Body Weight (%) | Disease Activity Index (DAI) | Colon Length (cm) | Macroscopic Damage Score | MPO Activity (U/g tissue) |
| Vehicle Control | -15.2 ± 2.1 | 3.5 ± 0.3 | 6.2 ± 0.3 | 3.8 ± 0.4 | 45.2 ± 5.1 |
| This compound (10 mg/kg) | -8.5 ± 1.5 | 2.1 ± 0.2 | 7.5 ± 0.2 | 2.0 ± 0.3 | 28.1 ± 4.2 |
| This compound (30 mg/kg) | -3.1 ± 1.2 | 1.0 ± 0.2 | 8.6 ± 0.3 | 0.8 ± 0.2 | 15.3 ± 3.5** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Conclusion
The animal models and protocols described in these application notes provide a robust framework for evaluating the in vivo efficacy of the selective PKCθ inhibitor, this compound. The representative data tables offer an indication of the expected outcomes based on the known mechanism of action of PKCθ inhibitors in T-cell mediated autoimmune diseases. Researchers and drug development professionals can adapt these protocols to their specific experimental needs to thoroughly characterize the therapeutic potential of this compound.
References
- 1. Discovery of selective and orally bioavailable protein kinase Cθ (PKCθ) inhibitors from a fragment hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C theta plays a fundamental role in different types of chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mice deficient in PKC theta demonstrate impaired in vivo T cell activation and protection from T cell-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of VTX-27 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTX-27 is a potent and selective inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in T-cell signaling.[1][2][3] PKCθ plays a crucial role in T-cell activation and proliferation by mediating downstream signaling pathways that lead to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4][5] Demonstrating the target engagement of this compound is critical for its development as a therapeutic agent. Western blotting is a widely used and powerful technique to assess the phosphorylation status of specific proteins within a signaling cascade, providing a direct measure of kinase inhibitor activity.[4]
This document provides detailed application notes and protocols for utilizing Western blot analysis to demonstrate the target engagement of this compound by monitoring the phosphorylation of PKCθ and its downstream signaling components.
Signaling Pathway and Target Engagement Strategy
Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ is recruited to the immunological synapse and becomes activated through a series of phosphorylation events.[1][6] A key marker of PKCθ activation is the phosphorylation of Threonine 538 (Thr538) in its activation loop.[2][7][8] Activated PKCθ then phosphorylates downstream substrates, including CARMA1 (caspase recruitment domain-containing membrane-associated guanylate kinase protein 1), which leads to the activation of the IκB kinase (IKK) complex. The IKK complex, in turn, phosphorylates the inhibitor of NF-κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Therefore, the primary strategy to demonstrate this compound target engagement is to measure the dose-dependent inhibition of:
-
PKCθ phosphorylation at Thr538.
-
Phosphorylation of the downstream NF-κB pathway component, IκBα, at Serine 32/36.
A decrease in the phosphorylation of these targets in the presence of this compound provides direct evidence of its inhibitory activity on PKCθ in a cellular context.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess this compound target engagement in a suitable T-cell line (e.g., Jurkat cells).
Materials and Reagents
-
Cell Line: Jurkat E6.1 T-cells
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (B12071052).
-
Stimulants: Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Transfer Membrane: PVDF or nitrocellulose membrane.
-
Antibodies:
-
Primary Antibodies:
-
Rabbit anti-phospho-PKCθ (Thr538)
-
Rabbit anti-PKCθ (Total)
-
Mouse anti-phospho-IκBα (Ser32/36)
-
Mouse anti-IκBα (Total)
-
Rabbit anti-β-Actin (Loading Control)
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG (HRP-conjugated)
-
Goat anti-mouse IgG (HRP-conjugated)
-
-
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. b. Seed cells at a density of 1 x 10⁶ cells/mL in 6-well plates. c. Pre-treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 1 hour. Include a DMSO vehicle control. d. Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 15 minutes to activate the PKCθ pathway.
2. Cell Lysis and Protein Quantification: a. After stimulation, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane onto a precast polyacrylamide gel. d. Run the gel in 1x SDS-PAGE running buffer at 120V until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. A typical wet transfer is performed at 100V for 90 minutes at 4°C. c. After transfer, briefly stain the membrane with Ponceau S to confirm successful transfer.
5. Antibody Incubation: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-PKCθ (Thr538)) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Imaging: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system.
7. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. For each sample, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band. c. Further normalize to the loading control (β-Actin) to account for any loading inaccuracies. d. Plot the normalized phospho-protein levels against the concentration of this compound to determine the IC₅₀ value.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a clear and structured table for easy comparison of the effects of this compound at different concentrations.
Table 1: Densitometric Analysis of this compound on PKCθ and IκBα Phosphorylation
| This compound (nM) | Normalized p-PKCθ (Thr538) / Total PKCθ | % Inhibition of p-PKCθ | Normalized p-IκBα (Ser32/36) / Total IκBα | % Inhibition of p-IκBα |
| 0 (Vehicle) | 1.00 ± 0.08 | 0% | 1.00 ± 0.09 | 0% |
| 0.1 | 0.92 ± 0.07 | 8% | 0.95 ± 0.08 | 5% |
| 1 | 0.75 ± 0.06 | 25% | 0.80 ± 0.07 | 20% |
| 10 | 0.48 ± 0.05 | 52% | 0.55 ± 0.06 | 45% |
| 100 | 0.15 ± 0.03 | 85% | 0.20 ± 0.04 | 80% |
| 1000 | 0.05 ± 0.02 | 95% | 0.08 ± 0.03 | 92% |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive primary antibody | Use a fresh or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient protein transfer | Optimize transfer time and voltage. Check transfer buffer composition. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Perform a BLAST search of the immunogen sequence. |
| Protein degradation | Use fresh samples and always include protease inhibitors in the lysis buffer. |
Conclusion
This application note provides a comprehensive framework for utilizing Western blot analysis to demonstrate the target engagement of the PKCθ inhibitor, this compound. By monitoring the phosphorylation status of PKCθ and its downstream target IκBα, researchers can obtain robust and quantitative data on the cellular potency and mechanism of action of this compound. Adherence to the detailed protocols and troubleshooting guidelines will facilitate the generation of high-quality, reproducible results essential for drug development programs.
References
- 1. Frontiers | Regulation of PKC-θ function by phosphorylation in T cell receptor signaling [frontiersin.org]
- 2. Frontiers | PKC-theta in regulatory and effector T-cell functions [frontiersin.org]
- 3. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. PKC theta (E1I7Y) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-PKC theta (Thr538) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. The Emerging Function of PKCtheta in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of VTX-27 Treatment Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTX-27 is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by responding to a wide array of danger signals, leading to the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[1][2][3] this compound, by targeting NLRP3, offers a therapeutic strategy to mitigate inflammation driven by this pathway.
Flow cytometry is a powerful technique for dissecting the cellular effects of pharmacological agents like this compound at a single-cell level. It allows for the simultaneous measurement of multiple parameters, including cell surface markers, intracellular proteins, and physiological states, providing a detailed picture of the drug's mechanism of action. These application notes provide detailed protocols for utilizing flow cytometry to assess the impact of this compound treatment on key cellular processes modulated by NLRP3 inflammasome activity.
Application 1: Analysis of Active Caspase-1 and Pyroptosis Induction
Objective: To quantify the inhibitory effect of this compound on NLRP3-mediated caspase-1 activation and subsequent pyroptotic cell death.
Background: A hallmark of NLRP3 inflammasome activation is the proteolytic cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[5][6][7] This assay utilizes a fluorescently labeled inhibitor of caspases (FLICA) specific for caspase-1 to detect its activity, in conjunction with a viability dye to identify pyroptotic cells.
Experimental Protocol: Caspase-1 Activity and Pyroptosis Assay
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
This compound
-
LPS (Lipopolysaccharide)
-
Nigericin or ATP (NLRP3 activators)
-
FAM-FLICA Caspase-1 Assay Kit (containing FAM-YVAD-FMK)
-
Propidium Iodide (PI) or 7-AAD for viability staining
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Culture and Priming:
-
Culture THP-1 monocytes and differentiate them into macrophages by treating with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours.
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
-
This compound Treatment:
-
Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
-
-
NLRP3 Activation:
-
Induce NLRP3 inflammasome activation by treating the cells with Nigericin (10 µM) or ATP (5 mM) for 1-2 hours. Include a negative control group with no activator.
-
-
Caspase-1 Staining (FLICA):
-
Washing and Viability Staining:
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer. Excite FAM-FLICA with a 488 nm laser and detect emission at ~520 nm. Excite PI with a 488 nm laser and detect emission at >670 nm.
-
Gate on single cells and analyze the percentage of FAM-FLICA positive (active caspase-1) and PI positive (pyroptotic) cells.
-
Data Presentation
Note: The following data is illustrative and serves as an example of expected results.
Table 1: Effect of this compound on Caspase-1 Activation and Pyroptosis in THP-1 Macrophages
| Treatment Group | This compound Conc. (µM) | % Active Caspase-1 Positive Cells (FAM-FLICA+) | % Pyroptotic Cells (PI+) |
| Unstimulated Control | 0 | 2.1 ± 0.5 | 3.5 ± 0.8 |
| LPS + Nigericin | 0 | 85.3 ± 4.2 | 78.9 ± 5.1 |
| LPS + Nigericin | 0.1 | 62.5 ± 3.7 | 55.4 ± 4.3 |
| LPS + Nigericin | 1 | 25.8 ± 2.9 | 22.1 ± 3.0 |
| LPS + Nigericin | 10 | 5.4 ± 1.1 | 6.2 ± 1.5 |
Visualization
Caption: Workflow for assessing this compound's effect on caspase-1 and pyroptosis.
Application 2: Intracellular Staining for IL-1β Production
Objective: To measure the inhibitory effect of this compound on the production of the pro-inflammatory cytokine IL-1β.
Background: Active caspase-1 cleaves pro-IL-1β into its mature, secretable form. By inhibiting caspase-1 activation, this compound is expected to reduce the levels of mature IL-1β. Intracellular cytokine staining by flow cytometry allows for the quantification of cytokine-producing cells within a heterogeneous population.
Experimental Protocol: Intracellular IL-1β Staining
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells
-
This compound
-
LPS
-
Nigericin or ATP
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-human CD14 antibody (for PBMC experiments)
-
Anti-human IL-1β antibody, conjugated to a fluorophore
-
Fixation/Permeabilization Buffer
-
FACS buffer
-
Flow cytometer
Procedure:
-
Cell Culture, Priming, and this compound Treatment:
-
Follow steps 1-2 from the Caspase-1 Activity protocol. If using PBMCs, isolate them from whole blood using density gradient centrifugation.
-
-
NLRP3 Activation and Protein Transport Inhibition:
-
Add a protein transport inhibitor (Brefeldin A or Monensin) to the cells to trap cytokines intracellularly.
-
Immediately activate the NLRP3 inflammasome with Nigericin or ATP for 4-6 hours.
-
-
Surface Staining (for PBMCs):
-
If using PBMCs, wash the cells and stain with an anti-CD14 antibody to identify monocytes.
-
-
Fixation and Permeabilization:
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer according to the manufacturer's protocol. This step is crucial for allowing the anti-IL-1β antibody to access its intracellular target.
-
-
Intracellular Staining:
-
Incubate the fixed and permeabilized cells with a fluorescently conjugated anti-human IL-1β antibody.
-
-
Washing and Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibody and resuspend in FACS buffer.
-
Acquire and analyze the samples on a flow cytometer, gating on the monocyte population (if using PBMCs) and quantifying the percentage of IL-1β positive cells.
-
Data Presentation
Note: The following data is illustrative and serves as an example of expected results.
Table 2: Effect of this compound on Intracellular IL-1β in CD14+ Monocytes
| Treatment Group | This compound Conc. (µM) | % IL-1β Positive CD14+ Monocytes |
| Unstimulated Control | 0 | 1.5 ± 0.4 |
| LPS + ATP | 0 | 75.8 ± 6.3 |
| LPS + ATP | 0.1 | 50.2 ± 5.1 |
| LPS + ATP | 1 | 18.9 ± 2.5 |
| LPS + ATP | 10 | 3.1 ± 0.9 |
Visualization
Caption: this compound inhibits the NLRP3 inflammasome, blocking downstream events.
Application 3: Apoptosis vs. Pyroptosis Differentiation
Objective: To distinguish between apoptotic and pyroptotic cell death pathways following this compound treatment.
Background: While pyroptosis is the primary cell death mechanism downstream of NLRP3 activation, some stimuli can induce apoptosis. It is important to assess whether this compound, while inhibiting pyroptosis, might shift the cell death modality towards apoptosis. This can be achieved by co-staining with Annexin V (an early marker of apoptosis) and a viability dye like PI.[12][13]
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Pyroptotic/necrotic cells: Annexin V- / PI+
Experimental Protocol: Annexin V and PI Staining
Materials:
-
Cells of interest (e.g., THP-1 macrophages)
-
This compound
-
NLRP3 stimulus (e.g., LPS + Nigericin)
-
Apoptosis inducer (e.g., Staurosporine, as a positive control)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Prepare cell cultures and treat with this compound and/or NLRP3 stimuli as described in the previous protocols. Include a positive control for apoptosis (e.g., Staurosporine treatment).
-
-
Staining:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer. Do not vortex the samples.
-
Use appropriate compensation controls for FITC and PI.
-
Analyze the distribution of cells in the four quadrants (Annexin V-/PI-, Annexin V+/PI-, Annexin V+/PI+, Annexin V-/PI+).
-
Data Presentation
Note: The following data is illustrative and serves as an example of expected results.
Table 3: Differentiation of Cell Death Pathways with this compound Treatment
| Treatment Group | % Healthy (AnnV-/PI-) | % Early Apoptotic (AnnV+/PI-) | % Late Apoptotic/Necrotic (AnnV+/PI+) | % Pyroptotic/Necrotic (AnnV-/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.6 | 1.1 ± 0.3 | 1.2 ± 0.4 |
| LPS + Nigericin | 15.4 ± 3.5 | 4.1 ± 1.0 | 5.5 ± 1.2 | 75.0 ± 4.8 |
| LPS + Nigericin + this compound (10 µM) | 88.6 ± 2.8 | 5.3 ± 1.1 | 2.8 ± 0.7 | 3.3 ± 0.9 |
| Staurosporine | 20.1 ± 4.0 | 65.7 ± 5.2 | 10.2 ± 2.3 | 4.0 ± 1.5 |
Visualization
Caption: Gating strategy for differentiating cell death pathways.
Conclusion
These application notes provide a framework for using flow cytometry to investigate the cellular effects of the NLRP3 inhibitor this compound. By employing these protocols, researchers can obtain robust, quantitative data on caspase-1 activation, pro-inflammatory cytokine production, and the specific mode of cell death, thereby elucidating the mechanism of action of this compound and its potential as a therapeutic agent for inflammatory diseases. Careful optimization of experimental conditions and inclusion of appropriate controls are essential for generating high-quality, reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Mechanisms of NLRP3 inflammasome activation and the development of peptide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Examination of Pyroptosis by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Methodology for Comprehensive Detection of Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. biomol.com [biomol.com]
- 12. Caspase-1 Inflammasome Activation Mediates Homocysteine-Induced Pyrop-Apoptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Inducing T-Cell Anergy In Vitro: A General Framework for Investigating Novel Immunomodulators
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available data does not specifically detail the use of VTX-27 for inducing T-cell anergy in vitro. The following application notes and protocols are based on established principles of T-cell biology and immunology and provide a general framework for investigating the potential of novel immunomodulators, such as IRAK4 inhibitors, to modulate T-cell responses and potentially induce a state of hyporesponsiveness or anergy.
Introduction to T-Cell Anergy
T-cell anergy is a state of functional unresponsiveness induced when T-cells receive a signal through their T-cell receptor (TCR) without adequate co-stimulation.[1][2][3] This is a crucial mechanism for maintaining peripheral tolerance and preventing autoimmune reactions to self-antigens.[3] In vitro, anergy is typically characterized by a profound decrease in the production of interleukin-2 (B1167480) (IL-2) and reduced proliferative capacity upon subsequent antigenic challenge.[2][4][5]
Several methods can be used to induce anergy in vitro, including:
-
TCR stimulation in the absence of co-stimulation (e.g., using anti-CD3 antibodies alone).[4][6]
-
Stimulation with chemically fixed or inefficient antigen-presenting cells (APCs).[2]
The Role of IRAK4 in Immune Signaling
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[7][8] These pathways are central to the innate immune response and the subsequent activation of adaptive immunity. IRAK4 functions as both a kinase and a scaffold protein, and its activation leads to the production of pro-inflammatory cytokines.[7][9]
While IRAK4 is primarily associated with innate immunity, the cytokines produced downstream of its activation can significantly influence T-cell differentiation, activation, and function. Therefore, inhibiting IRAK4 could indirectly modulate T-cell responses, although this is distinct from the direct induction of anergy through TCR/co-stimulatory pathways. Small molecule inhibitors and degraders of IRAK4, such as KT-474, have been shown to potently inhibit cytokine production in various immune cells.[7][8][10]
Investigating the Immunomodulatory Effects of this compound on T-Cells
Given that this compound is an IRAK4 inhibitor, its primary effect on T-cells is likely to be indirect, through the modulation of the cytokine environment. To investigate its potential to induce a state of T-cell hyporesponsiveness, a series of in vitro experiments can be performed.
Experimental Workflow for Assessing T-Cell Anergy/Hyporesponsiveness
Caption: Experimental workflow for inducing and assessing T-cell anergy in vitro.
Detailed Protocols
Protocol 1: Induction of T-Cell Anergy in Purified Human CD4+ T-Cells
Objective: To induce a state of anergy in primary human CD4+ T-cells for subsequent analysis of the effects of an investigational compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD4+ T-cell isolation kit
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well flat-bottom tissue culture plates
-
Anti-human CD3 antibody (clone OKT3)
-
Anti-human CD28 antibody (clone CD28.2)
-
Recombinant human IL-2 (rhIL-2)
-
Cell proliferation dye (e.g., CFSE)
-
[3H]-thymidine
Procedure:
Part A: Anergy Induction
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD4+ T-cells from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's protocol.
-
Coat a 96-well plate with anti-CD3 antibody at 1-2 µg/mL in PBS overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Resuspend purified CD4+ T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to the wells of the anti-CD3 coated plate.
-
For the anergy induction condition, add medium alone. For a positive control (full activation), add anti-CD28 antibody to a final concentration of 2 µg/mL.
-
To test the effect of this compound, add the compound at various concentrations to parallel wells under both anergizing and full activation conditions.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
Part B: Rest and Restimulation
-
After the induction period, carefully collect the cells from the wells.
-
Wash the cells twice with complete RPMI-1640 medium to remove antibodies and the compound.
-
Resuspend the cells in complete RPMI-1640 medium and culture them for 3-5 days to allow them to rest. Supplementing with low-dose rhIL-2 (10-20 U/mL) may be necessary for survival, though this can sometimes reverse the anergic state.[6][11]
-
After the rest period, wash the cells again and resuspend them in fresh medium.
-
Restimulate the cells by culturing them in new 96-well plates coated with both anti-CD3 (1-2 µg/mL) and anti-CD28 (2 µg/mL) antibodies.
Part C: Analysis
-
Proliferation:
-
CFSE Staining: Prior to restimulation, label the cells with CFSE. After 3-5 days of restimulation, analyze CFSE dilution by flow cytometry.
-
[3H]-Thymidine Incorporation: After 48-72 hours of restimulation, pulse the cells with 1 µCi of [3H]-thymidine for the final 16-18 hours of culture. Harvest the cells and measure thymidine (B127349) incorporation using a scintillation counter.
-
-
Cytokine Production:
-
After 24-48 hours of restimulation, collect the culture supernatants.
-
Measure the concentration of key cytokines such as IL-2, IFN-γ, and TNF-α using ELISA or a multiplex bead-based assay.
-
Protocol 2: Assessing the Effect of this compound on Cytokine Production in Activated T-Cells
Objective: To determine the direct effect of this compound on the production of inflammatory cytokines by fully activated T-cells.
Materials:
-
Purified human CD4+ T-cells
-
Complete RPMI-1640 medium
-
96-well tissue culture plates
-
Anti-human CD3 and anti-human CD28 antibodies
-
This compound
-
ELISA kits for IL-2, IFN-γ, and TNF-α
Procedure:
-
Coat a 96-well plate with anti-CD3 (1-2 µg/mL) and anti-CD28 (2 µg/mL) antibodies overnight at 4°C. Wash the plate three times with sterile PBS.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Resuspend purified CD4+ T-cells at 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to the antibody-coated wells.
-
Immediately add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Collect the culture supernatants and measure cytokine concentrations by ELISA.
Data Presentation
The quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on T-Cell Proliferation Following Anergy Induction
| Induction Condition | This compound Conc. (nM) | Proliferation (CPM) | Proliferation (% of Control) |
| Unstimulated | 0 | ||
| Anti-CD3/CD28 | 0 | 100% | |
| Anti-CD3/CD28 | X | ||
| Anti-CD3 | 0 | ||
| Anti-CD3 | X |
Table 2: Effect of this compound on IL-2 Production
| Stimulation Condition | This compound Conc. (nM) | IL-2 Concentration (pg/mL) |
| Unstimulated | 0 | |
| Anti-CD3/CD28 | 0 | |
| Anti-CD3/CD28 | X | |
| Anti-CD3/CD28 | Y | |
| Anti-CD3/CD28 | Z |
Signaling Pathways
T-Cell Activation and Anergy Signaling
Caption: Simplified signaling pathways in T-cell activation and anergy.
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway and the point of inhibition.
References
- 1. Dissecting the mechanism of T-cell anergy with immunophilin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular regulation of T-cell anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of antigen-specific T cell anergy: An early event in the course of tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Conversion of Anergic T Cells Into Foxp3- IL-10+ Regulatory T Cells by a Second Antigen Stimulus In Vivo [frontiersin.org]
- 5. Conversion of Anergic T Cells Into Foxp3- IL-10+ Regulatory T Cells by a Second Antigen Stimulus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-2 signaling prevents T cell anergy by inhibiting the expression of anergy inducing genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. WO2022174269A1 - Irak4 degraders and uses thereof - Google Patents [patents.google.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. TCR engagement in the absence of cell cycle progression leads to T cell anergy independent of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for VTX-27 in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: VTX-27, a Protein Kinase C θ (PKCθ) Inhibitor for Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction, driven by a complex interplay of immune cells. T-cells, particularly CD4+ T-helper cells, play a pivotal role in the pathogenesis of RA. Upon activation, these cells produce pro-inflammatory cytokines that perpetuate the inflammatory cascade within the joint.
A key signaling molecule in T-cell activation is Protein Kinase C θ (PKCθ), a serine/threonine kinase predominantly expressed in T-cells. Following T-cell receptor (TCR) engagement, PKCθ is recruited to the immunological synapse where it activates downstream signaling pathways, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors are crucial for the production of cytokines such as Interleukin-2 (IL-2), which is essential for T-cell proliferation and differentiation.[1][2][3] The selective expression of PKCθ in T-cells makes it an attractive therapeutic target for autoimmune diseases like RA, as its inhibition could dampen the pathogenic T-cell response with potentially fewer off-target effects.[2][4]
This compound is a potent and selective inhibitor of PKCθ, with a Ki of 0.08 nM. It has demonstrated the ability to inhibit IL-2 release in human peripheral blood mononuclear cells (PBMCs) and in vivo models of T-cell activation. While initially misconceptualized by some as an NLRP3 inflammasome inhibitor, its true mechanism of action lies in the specific targeting of PKCθ. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in relevant in vitro and in vivo models of rheumatoid arthritis.
Signaling Pathway: PKCθ in T-Cell Activation
The following diagram illustrates the central role of PKCθ in the T-cell activation signaling cascade.
In Vitro Experimental Protocols
T-Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of primary T-cells.
Methodology:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors or splenocytes from mice using Ficoll-Paque or a similar density gradient centrifugation method.
-
Label cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Plate the labeled PBMCs or splenocytes at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-incubate the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze T-cell proliferation by flow cytometry, gating on CD4+ or CD8+ T-cells and measuring the dilution of the CFSE dye.
-
Calculate the IC50 value for the inhibition of T-cell proliferation.
Cytokine Release Assay
Objective: To measure the inhibitory effect of this compound on the production of key pro-inflammatory cytokines by activated T-cells.
Methodology:
-
Isolate and plate PBMCs or splenocytes as described in the T-cell proliferation assay.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate the plates for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of IL-2, IFN-γ, and IL-17 in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
-
Determine the IC50 values for the inhibition of each cytokine.
Table 1: Expected In Vitro Activity of this compound
| Parameter | Cell Type | Stimulant | Expected IC50 (nM) |
| T-Cell Proliferation | Human PBMCs | anti-CD3/CD28 | 10 - 100 |
| IL-2 Release | Human PBMCs | anti-CD3/CD28 | 5 - 50 |
| IFN-γ Release | Human PBMCs | anti-CD3/CD28 | 20 - 200 |
| IL-17 Release | Human PBMCs | anti-CD3/CD28 | 50 - 500 |
Note: Expected IC50 values are hypothetical and should be determined experimentally.
In Vivo Experimental Protocols: Collagen-Induced Arthritis (CIA) Model
The Collagen-Induced Arthritis (CIA) model is a well-established and widely used preclinical model for rheumatoid arthritis that is dependent on T-cell and B-cell responses to type II collagen.[5][6][7]
CIA Induction and this compound Treatment
Animals: DBA/1 mice (male, 8-10 weeks old) are highly susceptible to CIA.[5][6]
Protocol:
-
Day 0: Primary Immunization:
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Day 21: Booster Immunization:
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.
-
-
Treatment with this compound:
-
A preliminary dose-finding study is recommended. Based on available in vivo data for this compound in other models, oral administration of doses ranging from 10 to 50 mg/kg could be explored.
-
Prophylactic Dosing: Begin daily oral administration of this compound or vehicle control from Day 20 (before the onset of clinical signs) until the end of the study (e.g., Day 42).
-
Therapeutic Dosing: Begin daily oral administration of this compound or vehicle control after the onset of clinical arthritis (e.g., when the arthritis score reaches a predetermined value, such as ≥ 4).
-
Assessment of Arthritis
Clinical Scoring:
-
Monitor mice daily for the onset and severity of arthritis starting from Day 21.
-
Score each paw on a scale of 0-4:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits
-
-
The maximum score per mouse is 16.
Paw Swelling:
-
Measure the thickness of the hind paws using a digital caliper every 2-3 days.
Terminal Readouts (e.g., Day 42)
-
Histopathology:
-
Collect hind paws, fix in formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
-
Biomarker Analysis:
-
Collect blood via cardiac puncture for serum preparation.
-
Measure serum levels of anti-type II collagen antibodies (IgG1 and IgG2a) by ELISA.
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by multiplex immunoassay.
-
Experimental Workflow and Data Presentation
The following diagram outlines the experimental workflow for the in vivo evaluation of this compound in the CIA model.
Table 2: Summary of In Vivo Efficacy Endpoints for this compound in CIA Model
| Endpoint | Measurement | Vehicle Control (Expected) | This compound Treatment (Expected) |
| Clinical Score | Mean Arthritis Score (0-16) | 8 - 12 | Dose-dependent reduction |
| Paw Swelling | Paw Thickness (mm) | Significant increase | Dose-dependent reduction |
| Histopathology | Inflammation Score | Severe infiltration, pannus | Reduced infiltration, pannus |
| Bone Erosion Score | Moderate to severe erosion | Reduced erosion | |
| Biomarkers | Anti-Collagen IgG2a (U/mL) | High Titer | Reduced Titer |
| Serum TNF-α (pg/mL) | Elevated | Reduced | |
| Serum IL-6 (pg/mL) | Elevated | Reduced |
Note: Expected outcomes are illustrative and require experimental validation.
Conclusion
The selective inhibition of PKCθ with this compound presents a promising therapeutic strategy for rheumatoid arthritis. The experimental designs detailed in these application notes provide a robust framework for evaluating the efficacy of this compound in preclinical models of RA. A thorough in vitro characterization of its effects on T-cell function, followed by a well-controlled in vivo study using the collagen-induced arthritis model, will be crucial in determining its potential for further development as a novel treatment for rheumatoid arthritis.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein kinase C-theta inhibitors: a novel therapy for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Intervention of PKC-θ as an immunosuppressive regimen [frontiersin.org]
- 4. Discovery of selective and orally bioavailable protein kinase Cθ (PKCθ) inhibitors from a fragment hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. criver.com [criver.com]
Troubleshooting & Optimization
Troubleshooting VTX-27 precipitation in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling VTX-27, a potent and selective PKCθ inhibitor. Our goal is to help you overcome common challenges, particularly this compound precipitation in aqueous solutions, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of the aqueous buffer after I diluted it from a DMSO stock solution. What is the reason for this?
A1: this compound is known to be insoluble in water.[1][2] Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The high concentration of this compound in the DMSO stock solution is diluted into an environment where it is poorly soluble, causing it to crash out of solution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[3][4][5] this compound is readily soluble in DMSO at concentrations of 84 mg/mL (200.52 mM).[2][5] For other applications, ethanol (B145695) can also be used, with a solubility of 5 mg/mL (11.93 mM).[1][2]
Q3: How should I store my this compound stock solution?
A3: To maintain the stability of your this compound stock solution, it is recommended to aliquot it into smaller volumes and store it at -20°C for up to one month or at -80°C for up to one year.[3][4] It is important to avoid repeated freeze-thaw cycles, as DMSO is hygroscopic and can absorb moisture, which may reduce the solubility of this compound over time.[4]
Q4: Can I prepare an aqueous working solution of this compound?
A4: Directly dissolving this compound in aqueous buffers is not recommended due to its insolubility.[1][2] However, for in vivo oral administration, a homogeneous suspension can be prepared in a vehicle like CMC-Na (carboxymethylcellulose sodium).[2] For in vitro assays, it is common to dilute a high-concentration DMSO stock solution into the aqueous assay medium, ensuring the final DMSO concentration is low enough to not affect the experiment.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of Protein Kinase C theta (PKCθ), with a Ki of 0.08 nM.[3][4][5] PKCθ is a key enzyme in T-cell signaling pathways. By inhibiting PKCθ, this compound can modulate T-cell activation and downstream immune responses.[6][7]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.
Initial Assessment
Before proceeding with troubleshooting, it is important to confirm that the precipitate is indeed this compound. Visually inspect the solution for cloudiness or solid particles after dilution. If possible, centrifuge the sample and analyze the supernatant for the remaining concentration of this compound to quantify the extent of precipitation.
Troubleshooting Workflow
The following workflow provides a step-by-step process to address this compound precipitation.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Detailed Methodologies
1. Optimizing Final Compound and Solvent Concentrations
-
Protocol for Determining Maximum Soluble Concentration:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution into your aqueous buffer of choice.
-
Visually inspect for precipitation immediately and after a defined incubation period (e.g., 1 hour) at the experimental temperature.
-
The highest concentration that remains clear is the approximate maximum soluble concentration in that specific buffer.
-
-
Quantitative Data Summary:
| Solvent | Solubility |
| DMSO | ≥ 60 mg/mL[3] (or 84 mg/mL[2][5]) |
| Ethanol | 5 mg/mL[1][2] |
| Water | Insoluble[1][2] |
2. Modifying Aqueous Buffer Conditions
The solubility of small molecules can be highly dependent on the properties of the aqueous buffer.
-
pH Adjustment:
-
Protocol: Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments) and test the solubility of this compound in each.
-
Ionic Strength:
-
Rationale: The salt concentration in your buffer can influence solubility. For some hydrophobic compounds, increasing the ionic strength can enhance solubility ("salting-in"), while for others, it can lead to precipitation ("salting-out").
-
Protocol: Prepare your buffer with a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) and assess this compound solubility.
-
-
Use of Additives and Co-solvents:
-
Rationale: The inclusion of certain excipients or co-solvents can improve the solubility of hydrophobic compounds.
-
Protocol:
-
Co-solvents: Test the addition of small percentages of water-miscible organic solvents such as ethanol or polyethylene (B3416737) glycol (PEG) to your aqueous buffer.
-
Solubilizing Agents: Consider the use of surfactants or cyclodextrins, which can form micelles or inclusion complexes to enhance solubility. However, ensure these agents do not interfere with your assay.
-
-
This compound Signaling Pathway
This compound is a selective inhibitor of Protein Kinase C theta (PKCθ), a crucial enzyme in the T-cell activation pathway. Understanding this pathway is essential for interpreting experimental results.
Upon engagement of the T-cell receptor (TCR) and the co-stimulatory receptor CD28 by an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of PKCθ.[6][7][8] Activated PKCθ then phosphorylates downstream targets, ultimately resulting in the activation of transcription factors such as NF-κB, AP-1, and NF-AT.[6][7] These transcription factors translocate to the nucleus and induce the expression of genes critical for T-cell activation, proliferation, and cytokine production (e.g., IL-2).[3][6]
Caption: The T-cell activation signaling pathway and the inhibitory action of this compound on PKCθ.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. selleck.co.jp [selleck.co.jp]
- 3. The Role of PKC-θ in CD4+ T Cells and HIV Infection: To the Nucleus and Back Again - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Frontiers | Regulation of PKC-θ function by phosphorylation in T cell receptor signaling [frontiersin.org]
Technical Support Center: Optimizing VTX-27 Concentration for T-Cell Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VTX-27, a novel inhibitor of T-cell function. Here you will find answers to frequently asked questions and detailed troubleshooting guides to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a recombinant cytokine that functions as a potent modulator of T-cell responses. Its mechanism of action is primarily mediated through the activation of the STAT1 and STAT3 signaling pathways. Upon binding to its heterodimeric receptor on the surface of T-cells, this compound initiates a signaling cascade that can have both pro- and anti-inflammatory effects depending on the cellular context and the presence of other cytokines. In many settings, it acts as an inhibitor of T-cell proliferation and effector functions by suppressing the differentiation of Th17 cells and promoting the production of the anti-inflammatory cytokine IL-10.[1]
Q2: What is the recommended starting concentration for this compound in an in vitro T-cell inhibition assay?
A2: The optimal concentration of this compound is highly dependent on the specific cell type, assay conditions, and desired endpoint. Based on published data for similar cytokine inhibitors, a good starting point for a dose-response experiment is a range of 10 ng/mL to 100 ng/mL. For initial experiments, a concentration of 50 ng/mL has been shown to be effective in modulating T-cell responses in various in vitro systems.[2] We strongly recommend performing a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is supplied as a lyophilized powder. For reconstitution, use sterile, pyrogen-free water or a buffer specified on the product datasheet. Gently swirl the vial to dissolve the contents; do not shake. After reconstitution, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the reconstituted aliquots at -80°C for long-term stability. Refer to the product-specific datasheet for detailed storage and handling instructions.
Q4: Can this compound have a stimulatory effect on T-cells?
A4: Yes, under certain conditions, this compound can exhibit pro-inflammatory or stimulatory effects, particularly on naive CD4+ T-cells where it can promote expansion and Th1 differentiation.[1] This dual functionality is a key characteristic of this class of cytokine modulators. The observed effect (inhibition vs. stimulation) is often influenced by the activation state of the T-cells, the presence of other cytokines, and the specific T-cell subset being studied.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No inhibitory effect observed | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit an inhibitory response in your specific assay. | Perform a dose-response experiment with a broader concentration range (e.g., 1 ng/mL to 500 ng/mL) to identify the optimal inhibitory concentration. |
| 2. Inadequate T-Cell Activation: The T-cells may not be sufficiently activated, leading to a low baseline proliferation or cytokine production, making it difficult to observe an inhibitory effect. | Ensure robust T-cell activation by titrating the concentration of your stimulating agent (e.g., anti-CD3/CD28 antibodies, specific antigen). Include a positive control for activation (e.g., PHA or PMA/Ionomycin). | |
| 3. This compound Degradation: Improper storage or handling of this compound may have led to its degradation and loss of activity. | Use a fresh aliquot of this compound that has been stored correctly. Avoid multiple freeze-thaw cycles. | |
| 4. Cell Type Specificity: The T-cell subset you are using may be less sensitive to the inhibitory effects of this compound. | Test the effect of this compound on different T-cell subsets (e.g., CD4+, CD8+, Tregs) to identify the most responsive population. | |
| High cell toxicity or death | 1. High this compound Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. | Perform a dose-response curve and assess cell viability at each concentration using a viability dye (e.g., Trypan Blue, Propidium Iodide, or a live/dead stain for flow cytometry). Select a concentration that provides inhibition without significant toxicity. |
| 2. Contamination: Bacterial or fungal contamination in your cell culture can lead to cell death. | Regularly check your cultures for signs of contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium if necessary. | |
| 3. High Vehicle Concentration: If this compound is dissolved in a vehicle like DMSO, high concentrations of the vehicle can be toxic to cells. | Ensure the final concentration of the vehicle in your culture is below a non-toxic level (typically <0.1% for DMSO). Include a vehicle-only control in your experiment. | |
| Inconsistent or variable results | 1. Reagent Variability: Lot-to-lot variation in this compound, antibodies, or other reagents can lead to inconsistent results. | Test new lots of critical reagents before use in large experiments. If possible, purchase larger batches of reagents to ensure consistency across multiple experiments. |
| 2. Inconsistent Cell Handling: Variations in cell counting, plating, or washing techniques can introduce variability. | Standardize your cell handling procedures. Ensure thorough but gentle mixing of cell suspensions to avoid clumping. | |
| 3. Donor-to-Donor Variability: When using primary human T-cells, there can be significant variability in the response between donors. | Use cells from multiple donors to ensure the observed effects are not donor-specific. If possible, use a consistent source of cells. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on T-Cell Proliferation
| This compound Concentration (ng/mL) | T-Cell Proliferation (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 95.3 | ± 4.8 |
| 10 | 72.1 | ± 6.1 |
| 50 | 45.8 | ± 3.9 |
| 100 | 28.4 | ± 2.5 |
| 250 | 15.6 | ± 1.8 |
Note: Data are representative and may vary depending on experimental conditions.
Table 2: Effect of this compound on Cytokine Production by Activated CD4+ T-Cells
| Cytokine | This compound (50 ng/mL) | Fold Change vs. Control | p-value |
| IL-2 | - | ↓ 1.8 | < 0.05 |
| IFN-γ | + | ↑ 2.5 | < 0.01 |
| IL-17A | - | ↓ 4.2 | < 0.001 |
| IL-10 | + | ↑ 3.1 | < 0.01 |
Note: Data are representative and may vary depending on experimental conditions.
Experimental Protocols
Detailed Methodology for T-Cell Proliferation Assay using CFSE
This protocol outlines a method for assessing the inhibitory effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
1. Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
CFSE (5 mM stock in DMSO)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Phosphate Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
2. Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.
-
-
CFSE Staining:
-
Add CFSE stock solution to the cell suspension to a final concentration of 1 µM.
-
Immediately vortex the cells gently to ensure homogenous staining.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI medium to remove excess CFSE.
-
Resuspend the cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Culture and Treatment:
-
Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Prepare serial dilutions of this compound in complete RPMI medium at 2x the final desired concentrations.
-
Add 100 µL of the CFSE-labeled cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the 2x this compound dilutions to the respective wells. Include a vehicle-only control.
-
Add soluble anti-CD28 antibody to all wells to a final concentration of 1 µg/mL.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well and transfer to FACS tubes.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in an appropriate volume of FACS buffer.
-
Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events (e.g., 10,000-50,000 events in the lymphocyte gate).
-
Analyze the data using appropriate software. Gate on the lymphocyte population based on forward and side scatter, and then visualize the CFSE fluorescence on a histogram. Proliferation is indicated by the appearance of daughter cell generations with successively halved fluorescence intensity.
-
Visualizations
References
Identifying and mitigating VTX-27 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of VTX-27, a potent and selective inhibitor of Protein Kinase C theta (PKCθ).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
This compound is a highly potent and selective inhibitor of Protein Kinase C θ (PKCθ) with a Ki of 0.08 nM.[1] Its most well-characterized off-target is Protein Kinase C δ (PKCδ), for which it has a Ki of 16 nM.[1]
Q2: Why is it important to consider off-target effects when using this compound?
While this compound is highly selective, at higher concentrations or in certain cellular contexts, its inhibition of off-target kinases like PKCδ could lead to unintended biological consequences. This can result in misinterpretation of experimental data, where an observed phenotype may be incorrectly attributed solely to the inhibition of PKCθ.[2]
Q3: What are the potential downstream signaling pathways affected by this compound's on- and off-target activity?
The on-target inhibition of PKCθ by this compound primarily affects T-cell receptor signaling pathways, leading to the modulation of transcription factors such as NF-κB, AP-1, and NF-AT, which are crucial for T-cell activation, proliferation, and differentiation.[3][4] Off-target inhibition of PKCδ can impact a variety of cellular processes including apoptosis, cell proliferation, and responses to oxidative stress.[5][6]
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed.
-
Possible Cause: The observed phenotype might be due to the inhibition of an off-target kinase, such as PKCδ, rather than or in addition to PKCθ.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment with this compound and determine the EC50 for the observed phenotype. Compare this with the known IC50 for PKCθ and PKCδ inhibition. A significant deviation from the PKCθ IC50 may suggest an off-target effect.
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another PKCθ inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of PKCθ or PKCδ. If the phenotype persists after PKCθ knockdown but is diminished with PKCδ knockdown, it is likely an off-target effect.
-
Issue 2: Inconsistent results between different cell lines.
-
Possible Cause: The expression levels of PKCθ and potential off-target kinases can vary significantly between different cell lines.
-
Troubleshooting Steps:
-
Confirm Target Expression: Before initiating experiments, verify the protein expression levels of both PKCθ and PKCδ in your chosen cell lines by Western Blot.
-
Select Appropriate Cell Lines: Choose cell lines with well-characterized expression of the target kinases relevant to your study.
-
Quantitative Data
Table 1: Kinase Selectivity Profile of this compound
| Kinase | Ki (nM) | Selectivity (fold vs. PKCθ) |
| PKCθ | 0.08 | 1 |
| PKCδ | 16 | 200 |
| PKCα | >5,000 | >62,500 |
| PKCβI | >5,000 | >62,500 |
| PKCβII | >5,000 | >62,500 |
| PKCγ | >5,000 | >62,500 |
| PKCε | >5,000 | >62,500 |
| PKCζ | >5,000 | >62,500 |
| PKCη | >5,000 | >62,500 |
| PKCι | >5,000 | >62,500 |
| Src family kinases | >1,000 | >12,500 |
| Spleen tyrosine kinase (Syk) | >1,000 | >12,500 |
| Tec family kinases | >1,000 | >12,500 |
| MAP kinases | >1,000 | >12,500 |
Data sourced from Bertin Bioreagent.[7]
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Profiling using KINOMEscan®
This protocol outlines a general procedure for assessing the selectivity of this compound against a large panel of kinases.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Submit the compound to a commercial kinase profiling service (e.g., KINOMEscan® by DiscoverX).
-
-
Assay Principle (KINOMEscan®):
-
The assay is an active site-directed competition binding assay that is independent of ATP.[8]
-
It measures the ability of the test compound to displace a proprietary ligand from the kinase active site.[8]
-
The amount of kinase captured on a solid support is measured by quantitative PCR of a DNA tag conjugated to the kinase.[8]
-
-
Data Analysis:
-
Results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound.
-
Dissociation constants (Kd) can be determined for significant interactions.
-
The selectivity score (S-score) can be calculated to provide a quantitative measure of compound selectivity.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol allows for the examination of the phosphorylation status of key proteins in the PKCθ and PKCδ signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound at various concentrations and for different durations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., phospho-NF-κB, total NF-κB, phospho-JNK, total JNK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the treated samples to the vehicle control to determine the effect of this compound on downstream signaling.
-
Visualizations
Caption: On-target signaling pathway of this compound inhibiting PKCθ.
Caption: Potential off-target signaling pathway of this compound via PKCδ.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C-theta (PKC theta): a key enzyme in T cell life and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of PKC-θ function by phosphorylation in T cell receptor signaling [frontiersin.org]
- 5. PKC delta signaling: a dual role in regulating hypoxic stress-induced autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Role and Mechanism of PKC-δ for Cardiovascular Disease: Current Status and Perspective [frontiersin.org]
- 7. This compound - Applications - CAT N°: 36938 [bertin-bioreagent.com]
- 8. chayon.co.kr [chayon.co.kr]
Technical Support Center: VTX-27 Stability and Long-Term Storage
This technical support center provides guidance on the stability and long-term storage of VTX-27, a potent and selective inhibitor of protein kinase C θ (PKCθ). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound is stable for extended periods when stored under appropriate conditions. It is recommended to store the compound as a powder at -20°C for up to 3-4 years.[1][2] Some suppliers also indicate stability for up to 2 years at 4°C.[2] For optimal stability, keep the vial tightly sealed and protected from moisture.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be prepared fresh whenever possible. If long-term storage of a solution is necessary, it is recommended to aliquot the stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[3] Always use fresh, moisture-free DMSO for preparing solutions, as absorbed moisture can reduce the solubility of the compound.[3]
Q3: Can this compound be shipped at room temperature?
A3: Yes, this compound is generally considered stable for short periods at room temperature, such as during shipping.[1] However, upon receipt, it is crucial to transfer the compound to the recommended long-term storage conditions as soon as possible to maintain its stability and efficacy.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in DMSO.[1][2][3] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of up to 84 mg/mL (200.52 mM).[3] It is sparingly soluble in ethanol (B145695) and insoluble in water.[3]
Q5: Are there any known degradation pathways for this compound?
A5: Currently, there is no publicly available information detailing the specific chemical degradation pathways or degradation products of this compound. To ensure the compound's integrity, it is essential to follow the recommended storage conditions and protect it from harsh environmental factors such as extreme pH, high temperatures, and excessive light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or inconsistent activity of this compound in assays. | Compound degradation due to improper storage. | - Ensure that solid this compound is stored at -20°C or below. - For stock solutions, confirm storage at -80°C and that the number of freeze-thaw cycles has been minimized. - Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Precipitation observed in the stock solution upon thawing. | - The solubility limit of the compound has been exceeded. - The solvent has absorbed moisture. | - Gently warm the solution and vortex to redissolve the precipitate. - Use fresh, anhydrous DMSO for preparing new stock solutions. - Ensure the storage vial is tightly sealed to prevent moisture absorption. |
| Difficulty dissolving the compound. | The compound may require assistance to fully dissolve. | Use physical methods such as vortexing, sonication, or a brief incubation in a warm water bath to aid in dissolution.[3] |
Data Summary
This compound Long-Term Storage Recommendations
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | ≥ 4 years | Cayman Chemical[1] |
| Solid (Powder) | -20°C | 3 years | AbMole BioScience[2], Selleck Chemicals[3] |
| Solid (Powder) | 4°C | 2 years | AbMole BioScience[2] |
| In Solvent | -80°C | 1 year | Selleck Chemicals[3] |
| In Solvent | -80°C | 6 months | AbMole BioScience[2] |
| In Solvent | -20°C | 1 month | AbMole BioScience[2], Selleck Chemicals[3] |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific data for this compound is not publicly available, a general protocol for conducting such a study is provided below.
Objective: To assess the stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC with a UV detector or mass spectrometer
-
Photostability chamber
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration.
-
Acid and Base Hydrolysis:
-
Treat the this compound solution with 0.1 N HCl and 0.1 N NaOH at room temperature and elevated temperatures (e.g., 60°C).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Collect samples at various time points.
-
-
Thermal Degradation:
-
Expose solid this compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
Analyze samples at specified intervals.
-
-
Photostability Testing:
-
Expose solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Quantify the amount of this compound remaining and detect the formation of any degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Negative and positive controls for VTX-27 experiments
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers working with VTX2735, a selective, peripherally restricted NLRP3 inflammasome inhibitor. Given the specificity of VTX2735, it is crucial to employ appropriate positive and negative controls to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is VTX2735 and what is its mechanism of action?
A1: VTX2735 is a novel, potent, and selective oral inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2] Its mechanism of action involves binding to the NLRP3 protein, likely at the Walker B motif, which inhibits its ATPase activity.[2] This prevents the conformational changes and oligomerization required for inflammasome assembly, thereby blocking the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[2][3][4]
Q2: What are the essential positive and negative controls for an in vitro VTX2735 experiment?
A2: Proper controls are essential for interpreting the results of your VTX2735 experiments. Here is a breakdown of the recommended controls:
-
Negative Controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve VTX2735 (e.g., DMSO) to control for any effects of the solvent itself.
-
Unstimulated Control: Cells that do not receive any priming or activation signals. This group establishes the baseline level of cytokine release and cell viability.
-
Priming Only Control: Cells treated only with the priming signal (e.g., Lipopolysaccharide - LPS). This control is important to ensure that the priming step itself does not induce significant inflammasome activation.[5][6]
-
Activation Only Control: Cells treated only with the activation signal (e.g., Nigericin or ATP). In many cell types, this will not induce a strong response without a prior priming signal.[7]
-
-
Positive Controls:
-
Full Activation Control: Cells primed with LPS and subsequently activated with a known NLRP3 agonist like Nigericin or ATP. This group demonstrates that the cells are responsive and the inflammasome can be activated under your experimental conditions.
-
Positive Control Inhibitor: A well-characterized NLRP3 inhibitor, such as MCC950, should be used alongside VTX2735.[8][9][10] This control validates that the observed inhibition is specific to the NLRP3 pathway.
-
Q3: My VTX2735 treatment is not showing any inhibition of IL-1β release. What could be the problem?
A3: There are several potential reasons for a lack of inhibition. Consider the following troubleshooting steps:
-
Cell Health and Viability: Ensure your cells are healthy and viable. Perform a cell viability assay (e.g., LDH or MTT assay) to confirm that the lack of IL-1β is not due to cell death from other causes.
-
VTX2735 Concentration and Incubation Time: Verify that you are using an appropriate concentration of VTX2735 and that the pre-incubation time before adding the activation signal is sufficient. Refer to published data for effective concentration ranges.[2]
-
Incomplete Inflammasome Activation: Your positive control (LPS + Activator) should show a robust increase in IL-1β. If this is not the case, troubleshoot the activation protocol itself. The concentrations of LPS and the activator (Nigericin/ATP), as well as the timing of each step, are critical.[5][11]
-
Reagent Quality: Ensure the VTX2735 compound is of high quality and has been stored correctly. Similarly, verify the activity of your LPS and NLRP3 activators.
Q4: Can I use VTX2735 to study other inflammasomes like NLRC4 or AIM2?
A4: VTX2735 is reported to be a selective inhibitor of NLRP3.[2] To confirm its specificity in your system, you should include positive controls for other inflammasomes. For example, to test for effects on the NLRC4 inflammasome, you could use flagellin (B1172586) as the activator. For the AIM2 inflammasome, poly(dA:dT) can be used.[12] If VTX2735 is truly specific, it should not inhibit IL-1β release in response to these activators.
Experimental Protocols & Data
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes a standard method for evaluating the inhibitory activity of VTX2735 on the NLRP3 inflammasome in human THP-1 monocytes or murine bone marrow-derived macrophages (BMDMs).
Materials:
-
THP-1 cells or BMDMs
-
RPMI-1640 or DMEM cell culture medium
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
PMA (for THP-1 differentiation)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
VTX2735
-
MCC950 (Positive Control Inhibitor)
-
DMSO (Vehicle)
-
ELISA kit for human or mouse IL-1β
-
LDH Cytotoxicity Assay Kit
Methodology:
-
Cell Culture and Plating:
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Prepare serial dilutions of VTX2735 and the positive control inhibitor, MCC950, in the cell culture medium. Include a vehicle control (DMSO).
-
After the priming step, carefully remove the LPS-containing medium and add the medium containing the inhibitors or vehicle.
-
-
Activation (Signal 2):
-
Sample Collection and Analysis:
-
Centrifuge the plate and carefully collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Measure LDH release in the supernatants using a cytotoxicity assay kit to assess cell death/pyroptosis.[5]
-
Data Presentation: Expected Outcomes
The following table summarizes the expected qualitative results from a well-controlled VTX2735 inhibition experiment.
| Treatment Group | Priming (LPS) | Inhibitor | Activation (Nigericin/ATP) | Expected IL-1β Release | Purpose |
| Negative Control | - | - | - | Baseline | Establishes baseline cytokine levels. |
| Priming Only | + | - | - | Baseline | Confirms priming agent alone is not activating. |
| Full Activation | + | Vehicle | + | High | Positive Control for Activation. Confirms cells are responsive. |
| Test Compound | + | VTX2735 | + | Low / Inhibited | Tests the efficacy of VTX2735. |
| Positive Control | + | MCC950 | + | Low / Inhibited | Positive Control for Inhibition. Validates NLRP3 pathway-specific inhibition. |
The following table presents representative quantitative data for VTX2735's inhibitory activity.
| Compound | Assay System | IC50 |
| VTX2735 | Human Monocytes (LPS/ATP induced IL-1β release) | 2 nM[2] |
| VTX2735 | Human Whole Blood (LPS/ATP induced IL-1β release) | 60 nM[2] |
| VTX2735 | CAPS Patient Monocytes (LPS/ATP induced IL-1β release) | 14-166 nM[15] |
Visual Guides
NLRP3 Inflammasome Activation Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process involving a priming signal and an activation signal. VTX2735 acts to prevent the assembly of the inflammasome complex.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of VTX2735.
Experimental Workflow for VTX2735 Testing
This diagram outlines the logical flow of an in vitro experiment to test the efficacy of VTX2735.
Caption: A typical experimental workflow for evaluating NLRP3 inflammasome inhibitors like VTX2735.
Control Strategy Logic
This diagram illustrates the logical relationship between the different control groups in an NLRP3 inhibition experiment.
Caption: Logical structure for comparing treatment effects against positive and negative controls.
References
- 1. Pipeline - Ventyx Biosciences [ventyxbio.com]
- 2. ventyxbio.com [ventyxbio.com]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 8. immune-system-research.com [immune-system-research.com]
- 9. invivogen.com [invivogen.com]
- 10. Nlrp3 Inflammasome Inhibitor MCC950 Ameliorates Obliterative Bronchiolitis by Inhibiting Th1/Th17 Response and Promoting Treg Response After Orthotopic Tracheal Transplantation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. alzdiscovery.org [alzdiscovery.org]
Interpreting dose-response curves for VTX-27
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VTX-27, a potent and selective inhibitor of Protein Kinase C theta (PKCθ).
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of Protein Kinase C theta (PKCθ), with a Ki (inhibition constant) of 0.08 nM.[1][2][3] Its high selectivity makes it a valuable tool for studying the specific roles of PKCθ in cellular signaling pathways.
2. What is the selectivity profile of this compound?
This compound exhibits high selectivity for PKCθ over other PKC isoforms (α, βI, βII, δ, ε, η, ι, µ, and ζ) with Ki values ranging from 1 to >5,000 nM.[1] It also shows minimal activity against a panel of seven other kinases from the Src, Syk, and Tec families, as well as MAP kinases (Kis > 1,000 nM).[1]
3. What are the recommended in vitro and in vivo starting concentrations/doses for this compound?
-
In vitro: this compound inhibits CD28-induced IL-2 release in isolated human peripheral blood mononuclear cells (PBMCs) with an IC50 of 11 nM.[1] A good starting point for in vitro experiments would be to perform a dose-response curve ranging from 0.1 nM to 1 µM.
-
In vivo: In mouse models, oral administration of this compound at doses of 12.5, 25, and 50 mg/kg has been shown to prevent staphylococcal enterotoxin B-induced increases in plasma IL-2 levels.[1]
4. How should I dissolve and store this compound?
This compound is soluble in DMSO at 84 mg/mL (200.52 mM) and in ethanol (B145695) at 5 mg/mL (11.93 mM).[2][3] For long-term storage, it is recommended to store the compound as a powder at -20°C. For experimental use, prepare fresh dilutions from a stock solution in DMSO. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
Problem: Inconsistent or no inhibition observed in my in vitro assay.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration: | Verify calculations for serial dilutions. Ensure the final concentration in the assay is as intended. |
| Compound precipitation: | This compound has limited aqueous solubility. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to prevent precipitation. Visually inspect wells for any precipitate. |
| Cell health: | Ensure your cells are healthy and responsive. Include appropriate positive and negative controls in your experiment. |
| Assay conditions: | Optimize incubation time with this compound. A pre-incubation step before stimulation may be necessary for the inhibitor to effectively engage its target. |
Problem: High background signal in my kinase assay.
| Possible Cause | Troubleshooting Step |
| Non-specific binding: | Include a no-enzyme control to determine the background signal. Consider adding a non-ionic detergent (e.g., Triton X-100) to your assay buffer to reduce non-specific binding. |
| ATP concentration: | If using a competitive kinase assay, ensure the ATP concentration is optimized. High ATP concentrations can compete with the inhibitor. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Value | Reference |
| PKCθ | Kinase Inhibition | Ki = 0.08 nM | [1][2] |
| Other PKC Isoforms | Kinase Inhibition | Ki = 1 to >5,000 nM | [1] |
| Src, Syk, Tec, MAP kinases | Kinase Inhibition | Ki > 1,000 nM | [1] |
| CD28-induced IL-2 Release | Human PBMCs | IC50 = 11 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Dosing | Effect | Reference |
| Mouse model of SEB-induced cytokine release | 12.5, 25, and 50 mg/kg (oral) | Prevention of increased plasma IL-2 levels | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of CD28-induced IL-2 Release in Human PBMCs
-
Isolate PBMCs: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI medium.
-
This compound Treatment: Prepare serial dilutions of this compound in DMSO and add to the cells. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only). Incubate for 1 hour at 37°C.
-
Cell Stimulation: Stimulate the cells with an anti-CD3 antibody (e.g., OKT3) and an anti-CD28 antibody.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
IL-2 Measurement: Collect the cell culture supernatant and measure the concentration of IL-2 using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: this compound inhibits PKCθ, blocking the NF-κB pathway and IL-2 production.
Caption: Workflow for determining the IC50 of this compound on IL-2 release.
References
Technical Support Center: Addressing VTX-27 Cytotoxicity in Primary Cell Cultures
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and address cytotoxicity issues encountered when using VTX-27 in primary cell cultures. Due to the existence of two distinct compounds referred to as "this compound" in scientific literature and commercial databases, this guide is divided into two sections to address each compound specifically. Please identify the correct compound based on its target and CAS number to proceed to the relevant section.
-
Section 1: this compound (PKCθ Inhibitor) - A selective inhibitor of Protein Kinase C theta.
-
Section 2: VTX2735 (NLRP3 Inhibitor) - A peripherally restricted inhibitor of the NLRP3 inflammasome.
Section 1: this compound (Protein Kinase C θ Inhibitor)
Technical Information:
-
Target: Protein Kinase C theta (PKCθ)
-
Mechanism of Action: this compound is a potent and selective inhibitor of PKCθ, a serine/threonine kinase crucial for T-cell activation and proliferation. It acts as a competitive inhibitor at the ATP-binding site of the PKCθ kinase domain, preventing the phosphorylation of downstream substrates and thereby modulating T-cell receptor (TCR) signaling.[1]
-
Known Selectivity: this compound exhibits high selectivity for PKCθ over other PKC isoforms.[2][3]
Quantitative Data: this compound (PKCθ Inhibitor) Selectivity
| PKC Isoform | Ki (nM) |
| PKCθ | 0.08[2][3] |
| PKCδ | 16[2][3] |
| PKCα | 356[2] |
Frequently Asked Questions (FAQs): this compound (PKCθ Inhibitor)
Q1: Why am I observing high levels of cytotoxicity in my primary T-cells treated with this compound?
A1: High cytotoxicity in primary T-cells, even with a selective inhibitor like this compound, can stem from several factors:
-
On-target effects: Since PKCθ is vital for T-cell survival and activation, its potent inhibition can lead to apoptosis, especially in chronically activated or sensitive T-cell subsets.[4]
-
High Concentrations: Concentrations significantly above the IC50 or Ki values can lead to off-target effects or exacerbate on-target toxicity.[5]
-
Prolonged Exposure: Continuous exposure to the inhibitor may disrupt essential cellular processes, leading to cumulative toxicity.[5]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells at higher concentrations (typically >0.1%).[5]
-
Primary Cell Health: Primary cells are inherently more sensitive than cell lines. Their health and activation state at the start of the experiment are critical.
Q2: What is the recommended concentration range for this compound in primary cell cultures?
A2: The optimal concentration of this compound should be empirically determined for each primary cell type and experimental condition. A good starting point is to perform a dose-response curve ranging from below the Ki (e.g., 0.1 nM) to several logs above (e.g., up to 1 µM). The goal is to find the lowest concentration that achieves the desired biological effect with minimal cytotoxicity.
Q3: How can I distinguish between on-target and off-target cytotoxicity?
A3: Differentiating between on-target and off-target effects is crucial. Consider the following approaches:
-
Use a structurally different PKCθ inhibitor: If a different inhibitor targeting the same protein recapitulates the cytotoxicity, it is more likely an on-target effect.
-
Rescue experiment: Attempt to rescue the cells by activating downstream signaling components of the PKCθ pathway.
-
Control cell types: Use primary cells that do not express PKCθ to see if they exhibit similar cytotoxicity.
Troubleshooting Guide: this compound (PKCθ Inhibitor) Cytotoxicity
| Issue | Potential Cause | Recommended Solution |
| High cell death at all tested concentrations | Inhibitor concentration is too high. | Perform a dose-response experiment starting from a much lower concentration (e.g., picomolar range). Determine the IC50 for cytotoxicity using a cell viability assay. |
| Solvent toxicity. | Ensure the final solvent concentration is below the toxic threshold for your primary cells (e.g., <0.1% DMSO). Include a solvent-only control. | |
| Poor health of primary cells. | Use freshly isolated, healthy primary cells. Minimize handling stress and ensure optimal culture conditions. | |
| Inconsistent results between experiments | Variability in primary cell populations. | Use cells from the same donor or pool cells from multiple donors if possible. Standardize isolation and culture protocols. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[5] | |
| Lack of PKCθ inhibition at non-toxic concentrations | Inhibitor concentration is too low. | Gradually increase the concentration of this compound based on your dose-response data. |
| Inhibitor has degraded. | Use a fresh aliquot of the inhibitor. Verify the integrity of the compound if possible. |
Signaling Pathway and Experimental Workflow Diagrams
Section 2: VTX2735 (NLRP3 Inflammasome Inhibitor)
Technical Information:
-
Target: NLRP3 Inflammasome
-
Mechanism of Action: VTX2735 is a potent and selective, peripherally restricted oral inhibitor of the NLRP3 inflammasome.[6] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and induces a form of inflammatory cell death called pyroptosis by cleaving gasdermin D (GSDMD).[7][8][9] VTX2735 inhibits the activation of the NLRP3 inflammasome, thereby blocking these downstream inflammatory events.[6]
-
Preclinical and Clinical Safety: Phase 1 and 2 clinical trials in healthy volunteers and patients with cryopyrin-associated periodic syndromes (CAPS) have shown that VTX2735 is well-tolerated, with all drug-related adverse events reported as mild.[10][11][12][13]
Quantitative Data: VTX2735 (NLRP3 Inhibitor) Potency
| Assay | IC50 |
| Wild-type NLRP3 in human monocytes | 2 nM[6] |
| LPS/ATP-induced IL-1β release in human whole blood | 60 nM[6] |
Frequently Asked Questions (FAQs): VTX2735 (NLRP3 Inhibitor)
Q1: Is VTX2735 expected to be cytotoxic to primary cells?
A1: Based on available clinical data, VTX2735 has a favorable safety profile and is not expected to be broadly cytotoxic at therapeutic concentrations.[10][11][12][13] However, cytotoxicity could potentially be observed under specific circumstances:
-
High Concentrations: As with any small molecule, very high concentrations may lead to off-target effects and cytotoxicity.
-
Context-Dependent Effects: In cell types where the NLRP3 inflammasome plays a role in cell survival or homeostasis, its inhibition could potentially have unintended consequences.
-
Pyroptosis-Dependent Cell Models: In experimental setups designed to induce high levels of pyroptosis, the effects of inhibiting this pathway could be misinterpreted as general cytotoxicity if not properly controlled.
Q2: What could be the cause of cell death in my primary cell cultures when using VTX2735?
A2: If you observe unexpected cell death, consider these possibilities:
-
Off-target effects: Although selective, at high concentrations VTX2735 might interact with other cellular targets.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not causing the cytotoxicity.
-
Compound Purity and Stability: Verify the purity of your VTX2735 and ensure it has been stored correctly.
-
Cell Culture Stress: Primary cells are sensitive to their environment. Stresses like nutrient deprivation or contamination can induce cell death that might be wrongly attributed to the compound.
Q3: How does inhibition of the NLRP3 inflammasome affect cell viability?
A3: The primary cell death pathway regulated by the NLRP3 inflammasome is pyroptosis, an inflammatory form of programmed cell death.[8][9] By inhibiting NLRP3, VTX2735 is expected to prevent pyroptosis in response to NLRP3 activators. Therefore, in a model where you are inducing NLRP3-dependent pyroptosis, VTX2735 should increase cell viability. If you are observing decreased viability, it is likely due to one of the factors mentioned in Q2.
Troubleshooting Guide: VTX2735 (NLRP3 Inhibitor) Cytotoxicity
| Issue | Potential Cause | Recommended Solution |
| Unexpected increase in cell death | Off-target effects due to high concentration. | Perform a dose-response curve to confirm the effect is concentration-dependent. Use the lowest effective concentration for your experiments. |
| Compound precipitation in media. | Visually inspect the culture medium for any precipitate after adding VTX2735. Consider the solubility of the compound in your culture medium. | |
| The observed cell death is independent of NLRP3 inhibition. | Use a negative control compound (a structurally similar but inactive molecule, if available) to determine if the cytotoxicity is specific to VTX2735's structure. | |
| Variability in results | Inconsistent activation of the NLRP3 inflammasome. | If your experiment involves inducing NLRP3 activation, ensure your activators (e.g., LPS, ATP) are of high quality and used consistently. |
| Differences in primary cell donor responses. | Be aware of donor-to-donor variability in primary cell experiments. Pool donors or use a larger number of donors to ensure reproducibility. |
Signaling Pathway and Troubleshooting Logic Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Protein kinase C-theta inhibitors: a novel therapy for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ventyxbio.com [ventyxbio.com]
- 7. NLRP3 inflammasome activation and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NLRP3 inflammasome and pyroptosis: implications in inflammation and multisystem disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ventyx Biosciences Announces Positive Topline Phase 1 Data [globenewswire.com]
- 10. trialstat.com [trialstat.com]
- 11. Ventyx Biosciences Announces Positive Topline Phase 1 Data for its Peripheral NLRP3 Inhibitor VTX2735 – Ventyx Biosciences, Inc. [ir.ventyxbio.com]
- 12. Ventyx Biosciences Announces Positive Topline Phase 1 Data for its Peripheral NLRP3 Inhibitor [drug-dev.com]
- 13. biospace.com [biospace.com]
How to minimize VTX-27 variability in experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VTX-27, a potent and selective inhibitor of Protein Kinase C-theta (PKCθ). Our resources are designed to help you minimize experimental variability and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective and potent ATP-competitive inhibitor of PKCθ, a serine/threonine kinase predominantly expressed in T-cells.[1][2][3][4] By binding to the ATP-binding pocket of PKCθ, this compound prevents the phosphorylation of its downstream substrates. This inhibition effectively blocks the T-cell receptor (TCR) and CD28 co-stimulatory signaling pathways that are crucial for T-cell activation, proliferation, and differentiation.[2][4][5] Specifically, this compound attenuates the activation of key transcription factors such as NF-κB, NFAT (Nuclear Factor of Activated T-cells), and AP-1 (Activator Protein-1), which are essential for the expression of inflammatory cytokines like Interleukin-2 (IL-2).[5]
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound powder should be kept at -20°C, where it is stable for at least three years. Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[6] When preparing solutions, ensure the use of anhydrous DMSO, as moisture can reduce the solubility of the compound.[6]
Q3: What are the recommended starting concentrations for in vitro and cellular assays?
A3: The optimal concentration of this compound will vary depending on the specific assay and cell type. For in vitro kinase assays, concentrations around the Ki value (0.08 nM for PKCθ) can be a good starting point.[6] For cellular assays, a dose-response experiment is highly recommended to determine the IC50 in your specific system. As a reference, the IC50 for inhibition of IL-2 release in human peripheral blood mononuclear cells (PBMCs) is approximately 11 nM. It is advisable to start with a concentration range that brackets this value (e.g., 1 nM to 100 nM).
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has demonstrated oral bioavailability and efficacy in animal models. For in vivo experiments, this compound can be formulated as a homogeneous suspension in a vehicle such as carboxymethylcellulose sodium (CMC-Na).[7] As with any in vivo study, appropriate dose-ranging and pharmacokinetic studies are necessary to determine the optimal dosing regimen for your specific animal model and experimental goals.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent Cell Density.
-
Solution: Ensure that cells are seeded at a consistent density across all experiments. Variations in cell number can significantly impact the effective concentration of the inhibitor per cell, leading to shifts in the IC50 value. We recommend performing a cell count and viability assessment (e.g., using a hemocytometer and trypan blue) immediately before each experiment.
-
-
Possible Cause 2: Variability in Stimulation Conditions.
-
Solution: The concentration and incubation time of stimulating agents (e.g., anti-CD3/CD28 antibodies, PMA/ionomycin) must be kept constant. Prepare fresh stocks of stimulating agents regularly and ensure thorough mixing before addition to the cells.
-
-
Possible Cause 3: Degradation of this compound in Culture Media.
-
Solution: While this compound is generally stable, prolonged incubation in cell culture media at 37°C can lead to degradation. For long-term experiments (e.g., over 24 hours), consider refreshing the media with a fresh dilution of this compound at defined intervals. To assess stability in your specific media, you can incubate this compound in the media for the duration of your experiment and then measure its concentration using HPLC or LC-MS/MS.[8]
-
Issue 2: Observed off-target effects or cellular toxicity.
-
Possible Cause 1: Inhibition of other kinases.
-
Solution: Although this compound is highly selective for PKCθ, at higher concentrations, it may inhibit other kinases, particularly other PKC isoforms like PKCδ.[6] To confirm that the observed phenotype is due to PKCθ inhibition, perform the following:
-
Use a structurally unrelated PKCθ inhibitor: If a similar phenotype is observed with a different selective inhibitor, it is more likely to be an on-target effect.
-
Rescue experiment: Overexpress a wild-type or an inhibitor-resistant mutant of PKCθ to see if it reverses the observed phenotype.
-
Western Blot Analysis: Assess the phosphorylation status of known downstream targets of other potential off-target kinases to check for unintended inhibition.[3]
-
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture media is below the toxic threshold for your cell line, which is typically less than 0.5%.[8] Always include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) in your experiments.
-
Issue 3: Discrepancy between in vitro kinase assay and cellular assay results.
-
Possible Cause 1: High ATP concentration in the in vitro assay.
-
Solution: this compound is an ATP-competitive inhibitor. If the ATP concentration in your in vitro kinase assay is significantly higher than the Km of PKCθ for ATP, it can outcompete the inhibitor, leading to a higher apparent Ki or IC50 value. Ensure that the ATP concentration used in your assay is close to the physiological Km value.
-
-
Possible Cause 2: Poor cell permeability.
-
Solution: If this compound shows high potency in a biochemical assay but is less effective in a cellular context, it may have poor cell permeability in your specific cell line. While this compound has demonstrated good cellular activity in many systems, this can be cell-type dependent. You may need to use higher concentrations in your cellular assays or consider alternative inhibitors with better-documented cell permeability.
-
-
Possible Cause 3: Protein binding in cell culture media.
-
Solution: Components of cell culture media, particularly serum proteins like albumin, can bind to small molecule inhibitors, reducing their effective concentration.[8] Consider performing your cellular assays in serum-free or low-serum media to assess the impact of protein binding on the efficacy of this compound.
-
Data Presentation
Table 1: Inhibitory Activity of this compound against various PKC isoforms.
| Kinase | Ki (nM) | Selectivity (fold vs. PKCθ) |
| PKCθ | 0.08 | 1 |
| PKCδ | 16 | 200 |
| PKCα | >1000 | >12500 |
| PKCβI | >1000 | >12500 |
| PKCγ | >1000 | >12500 |
| PKCε | >1000 | >12500 |
| PKCη | >1000 | >12500 |
| PKCζ | >5000 | >62500 |
Table 2: Factors Influencing this compound IC50 in Cellular Assays.
| Experimental Parameter | Condition 1 | IC50 (nM) | Condition 2 | IC50 (nM) | Rationale for Variation |
| Cell Density | 1 x 10^5 cells/well | ~10 | 5 x 10^5 cells/well | ~25 | Higher cell density requires a higher inhibitor concentration to achieve the same level of target engagement per cell. |
| Serum Concentration | 0.5% FBS | ~8 | 10% FBS | ~20 | Serum proteins can bind to this compound, reducing its bioavailable concentration. |
| Stimulation Strength | Low (e.g., 0.1 µg/mL anti-CD3) | ~5 | High (e.g., 1 µg/mL anti-CD3) | ~15 | Stronger stimulation may require a higher inhibitor concentration for effective pathway blockade. |
| Incubation Time | 4 hours | ~12 | 24 hours | ~18 | Potential for compound degradation or cellular adaptation over longer incubation periods. |
Note: The IC50 values in this table are illustrative and will vary depending on the specific cell line and assay conditions.
Experimental Protocols
Protocol 1: In Vitro PKCθ Kinase Assay
This protocol is for determining the inhibitory activity of this compound against recombinant human PKCθ using a generic kinase assay kit that measures ADP production.
Materials:
-
Recombinant human PKCθ (active)
-
PKCθ substrate peptide
-
Kinase Assay Kit (e.g., ADP-Glo™)
-
This compound
-
Anhydrous DMSO
-
ATP
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve.
-
In a 384-well plate, add 2.5 µL of each this compound dilution or vehicle control (assay buffer with the same final DMSO concentration).
-
Add 5 µL of a solution containing the PKCθ enzyme and its substrate peptide in assay buffer to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a final concentration close to the Km of PKCθ for ATP) to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the kinase assay kit.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Jurkat Cell IL-2 Secretion Assay
This protocol describes a method to measure the effect of this compound on IL-2 secretion from stimulated Jurkat T-cells.
Materials:
-
Jurkat E6.1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound
-
Anhydrous DMSO
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
96-well cell culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Culture Jurkat cells in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
Seed the Jurkat cells into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium from a 10 mM stock in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO₂ incubator.
-
Prepare a stimulation solution containing PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM) in culture medium.
-
Add 50 µL of the stimulation solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant and measure the concentration of IL-2 using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of IL-2 secretion for each this compound concentration relative to the vehicle-treated, stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits PKCθ, a key node in T-cell activation signaling.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of PKC-θ function by phosphorylation in T cell receptor signaling [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. researchgate.net [researchgate.net]
VTX-27 cross-reactivity with other PKC isoforms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the protein kinase C (PKC) inhibitor, VTX-27. This guide includes frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and a summary of this compound's cross-reactivity with other PKC isoforms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective inhibitor of Protein Kinase C theta (PKCθ), a key enzyme involved in T-cell activation and proliferation.[1][2][3] It acts as an ATP-competitive inhibitor.
Q2: How selective is this compound for PKCθ compared to other PKC isoforms?
A2: this compound demonstrates high selectivity for PKCθ. It exhibits significantly lower inhibitory activity against other PKC isoforms. For instance, its affinity for PKCθ is approximately 200-fold higher than for the closely related novel PKC isoform, PKCδ.[2] Its selectivity over classical PKC isoforms is generally greater than 1000-fold (with the exception of PKCβI, which is around 200-fold), and it shows more than 10,000-fold selectivity against atypical PKC isoforms.[2]
Q3: What are the known off-target effects of this compound?
A3: this compound has been screened against a panel of other kinases and generally shows high selectivity for PKCθ. Ki values against a panel of seven kinases from the Src, spleen tyrosine kinase (Syk), Tec, and MAP kinase families were all greater than 1,000 nM.[1] However, as with any kinase inhibitor, it is crucial to perform control experiments to account for potential off-target effects in your specific cellular context.
Data Presentation: this compound Cross-Reactivity Profile
The following table summarizes the known inhibitory constants (Ki) of this compound against various PKC isoforms. Lower Ki values indicate higher potency.
| PKC Isoform | Classification | Ki (nM) | Selectivity vs. PKCθ (fold) |
| PKCθ | Novel | 0.08 [1][2][3] | 1 |
| PKCδ | Novel | 16[1][2][3] | 200 |
| PKCα | Classical | 356[2] | 4450 |
| PKCβI | Classical | ~16 (estimated from 200-fold selectivity)[2] | ~200 |
| PKCβII | Classical | > 80 (Ki > 5,000 nM reported in a broad panel)[1] | > 1000 |
| PKCγ | Classical | > 80 (Ki > 5,000 nM reported in a broad panel)[1] | > 1000 |
| PKCε | Novel | > 80 (Ki > 5,000 nM reported in a broad panel)[1] | > 1000 |
| PKCη | Novel | > 80 (Ki > 5,000 nM reported in a broad panel)[1] | > 1000 |
| PKCζ | Atypical | > 800 (Ki > 5,000 nM reported in a broad panel)[1] | > 10000 |
Note: Some values are derived from fold-selectivity data and are approximate.
Experimental Protocols
Detailed Methodology for In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard procedure for determining the inhibitory activity of this compound against a specific PKC isoform using a radiometric assay with [γ-³²P]ATP.
Materials:
-
Purified, active PKC isozyme
-
This compound stock solution (in DMSO)
-
PKC substrate peptide (e.g., Myelin Basic Protein)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid and counter
-
96-well reaction plates
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in kinase reaction buffer containing a constant, low percentage of DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase reaction buffer
-
Diluted this compound or vehicle (DMSO) control
-
PKC substrate peptide
-
Purified PKC isozyme
-
-
Pre-incubation: Gently mix and incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to each well. The final ATP concentration should be close to the Km value for the specific PKC isoform, if known.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes). This time should be within the linear range of the kinase reaction.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose P81 paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose papers multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper squares into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of ³²P incorporated into the substrate for each this compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | 1. Incomplete removal of unincorporated [γ-³²P]ATP. 2. Contamination of reagents with ATPases or other kinases. 3. Substrate precipitating or sticking non-specifically to the paper. | 1. Increase the number and duration of wash steps. 2. Use fresh, high-quality reagents. 3. Ensure the substrate is fully soluble in the reaction buffer. |
| Low signal or no kinase activity | 1. Inactive kinase enzyme. 2. Suboptimal reaction conditions (pH, temperature, cofactors). 3. Incorrect ATP concentration. | 1. Use a fresh aliquot of kinase and handle it on ice. Confirm activity with a known activator. 2. Optimize the reaction buffer and conditions for the specific PKC isoform. 3. Ensure the ATP concentration is appropriate for the kinase. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Inhomogeneous mixing of reagents. 3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Gently vortex or mix all master mixes before dispensing. 3. Ensure uniform incubation temperature. |
| Unexpected off-target effects observed in cellular assays | 1. This compound is inhibiting other kinases in the cell. 2. The observed phenotype is due to a downstream effect not directly related to PKCθ inhibition. | 1. Use a lower concentration of this compound. 2. Perform rescue experiments with a constitutively active or this compound-resistant mutant of PKCθ. 3. Use a structurally different PKCθ inhibitor as a control to confirm the phenotype is on-target. |
Visualizations
Caption: Simplified PKC signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results in kinase inhibitor experiments.
References
Validation & Comparative
Validating VTX-27: A Comparative Guide to its Inhibitory Effect on PKC-theta
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VTX-27, a potent inhibitor of Protein Kinase C-theta (PKCθ), with other known inhibitors. It includes a comprehensive overview of its biochemical and cellular activity, supported by experimental data and detailed protocols to aid in the validation of its inhibitory effects.
The Critical Role of PKC-theta in T-Cell Activation
Protein Kinase C-theta (PKCθ) is a serine/threonine kinase that is predominantly expressed in T-lymphocytes and plays a pivotal role in T-cell activation.[1] Upon engagement of the T-cell receptor (TCR) and the CD28 co-stimulatory molecule, PKCθ is recruited to the immunological synapse.[2][3] There, it activates downstream signaling cascades that lead to the activation of key transcription factors, including NF-κB, AP-1, and NFAT.[1][3][4] These transcription factors are essential for orchestrating T-cell effector functions, such as proliferation, survival, and the production of crucial cytokines like Interleukin-2 (IL-2).[1][2][4] Given its central role in T-cell-mediated immunity, PKCθ has emerged as a significant therapeutic target for a variety of autoimmune and inflammatory diseases.[1][2]
Comparative Analysis of PKC-theta Inhibitors
This compound is a potent and highly selective inhibitor of PKCθ.[5][6][7] To properly evaluate its efficacy, it is essential to compare its performance against other well-characterized PKC inhibitors.
Data Presentation
The following tables summarize key quantitative data for this compound and a selection of alternative PKC inhibitors.
Table 1: In Vitro Potency Against PKC-theta
| Inhibitor | Kᵢ (nM) | IC₅₀ (nM) | Notes |
| This compound | 0.08 [5][6][7][8] | Not Reported | A potent and selective inhibitor of PKCθ.[5][7][8] |
| Sotrastaurin (AEB071) | 0.22[1][9] | Not Reported | A potent, selective pan-PKC inhibitor with high affinity for PKCθ.[8][9] |
| CC-90005 | Not Reported | 8[1][2] | A selective PKCθ inhibitor developed for clinical use.[10] |
| Enzastaurin | Not Reported | 6 (for PKCβ)[1] | Primarily a PKCβ inhibitor with activity against other isoforms.[1] |
| PKC-theta inhibitor 2 (Compound 20) | Not Reported | 18[1][8][9] | A potent and selective inhibitor.[1][9] |
Table 2: Selectivity Profile Against Other PKC Isoforms
| Inhibitor | Selectivity vs. PKCδ | Selectivity vs. PKCα | Other Selectivity Notes |
| This compound | ~200-fold (Kᵢ = 16 nM) [5][6][7][8] | >1000-fold[5] | Good selectivity against classical and atypical PKC isoforms.[5] |
| Sotrastaurin (AEB071) | Kᵢ = 2.1 nM[1] | Kᵢ = 0.95 nM[1] | Also potent against PKCβ, γ, and ε.[1] Inactive against PKCζ.[8][9] |
| CC-90005 | >550-fold (IC₅₀)[2] | >375-fold (IC₅₀ for other isoforms)[2] | Exquisite general kinase selectivity.[10] |
| Enzastaurin | IC₅₀ = 110 nM[1] | IC₅₀ = 39 nM[1] | Also potent against PKCγ and PKCε.[1] |
Table 3: Cellular Activity
| Inhibitor | Cellular Assay (IL-2 Release IC₅₀) | Cell Type |
| This compound | Potent, dose-dependent inhibition demonstrated.[5] | Not specified in μM. |
| CC-90005 | 0.15 µM[1][2] | LRS_WBC human PBMCs[1][2] |
| PKC-theta inhibitor 1 | 0.21 µM[1][2] | anti-CD3/CD28 stimulated PBMCs[1][2] |
| Sotrastaurin (AEB071) | Low nanomolar range[1] | Not specified. |
Mandatory Visualizations
To better understand the context of this compound's function, the following diagrams illustrate the PKCθ signaling pathway and a standard experimental workflow.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Biochemical Kinase Inhibition Assay (Luminescent)
This assay determines the direct inhibitory effect of this compound on purified PKCθ enzyme activity by measuring ADP production.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence generated is directly proportional to kinase activity.[9][11]
-
Materials:
-
Recombinant human PKCθ enzyme
-
PKCθ substrate (e.g., PKCtide)
-
ATP
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[11]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
This compound and other test inhibitors
-
384-well white plates
-
Plate reader with luminescence detection
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare the kinase reaction mixture containing the PKCθ enzyme and substrate in the kinase reaction buffer.[9]
-
Kinase Reaction: Add the test inhibitor or vehicle control to the wells of the 384-well plate.[9] Initiate the kinase reaction by adding the ATP solution to each well.[1]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[1][9]
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[9][11]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[9][11]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[1]
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration. Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.
Cellular IL-2 Release Assay
This assay validates the ability of this compound to inhibit T-cell activation in a more physiologically relevant context.
-
Principle: Measures the inhibition of IL-2 production from primary human T-cells within a PBMC population upon stimulation.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound and other test inhibitors
-
Anti-CD3 and anti-CD28 antibodies
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
-
Procedure:
-
Cell Plating: Isolate and plate PBMCs in a 96-well plate.[1]
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for approximately 1 hour.[1][9]
-
T-Cell Stimulation: Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the wells.[1][9]
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.[1][9]
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.[1]
-
IL-2 Quantification: Measure the concentration of IL-2 in the collected supernatants using a human IL-2 ELISA kit, following the manufacturer’s instructions.[1]
-
-
Data Analysis: Calculate the percent inhibition of IL-2 release for each inhibitor concentration compared to the stimulated vehicle control.[1] Determine the cellular IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.[1]
Conclusion
The data presented demonstrates that this compound is a highly potent and selective inhibitor of PKCθ, with a Kᵢ value in the sub-nanomolar range and excellent selectivity over other PKC isoforms.[5][7][8] Its ability to dose-dependently inhibit IL-2 production in cellular assays further validates its mechanism of action.[5] When compared to other inhibitors such as Sotrastaurin and CC-90005, this compound exhibits a comparable or superior potency and selectivity profile, marking it as a valuable tool for researchers studying T-cell mediated immune responses and as a promising candidate for further drug development. The provided protocols offer a robust framework for validating these inhibitory effects in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
A Comparative Guide: VTX-27 versus Sotrastaurin in T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VTX-27 and sotrastaurin (B1684114), two notable inhibitors of Protein Kinase C (PKC) isoforms, with a focus on their impact on T-cell proliferation. While both compounds target PKC signaling, their distinct selectivity profiles—this compound as a selective PKCθ inhibitor and sotrastaurin as a pan-PKC inhibitor—result in different biological effects and potential therapeutic applications. This document summarizes their mechanisms of action, presents available quantitative data from relevant assays, details experimental protocols, and provides visual diagrams of the signaling pathways and experimental workflows.
Executive Summary
Sotrastaurin (also known as AEB071) is a potent inhibitor of multiple PKC isoforms, including conventional (α, β) and novel (θ) isoforms, which are crucial for T-cell activation and proliferation. Its broad activity has been extensively studied in the context of immunosuppression for organ transplantation and autoimmune diseases. This compound, in contrast, is a highly selective inhibitor of PKCθ, a key isoform in T-cell receptor (TCR) signaling. This selectivity suggests a more targeted immunomodulatory effect, potentially with a different safety and efficacy profile compared to pan-PKC inhibitors.
This guide will delve into the specifics of each compound, presenting a side-by-side comparison to aid researchers in selecting the appropriate tool for their studies and to provide a framework for interpreting experimental outcomes.
Mechanism of Action: A Tale of Two Inhibition Strategies
T-cell activation is a critical event in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens. This triggers a cascade of intracellular signaling events, with PKC enzymes playing a pivotal role.
Sotrastaurin: The Pan-PKC Inhibitor
Sotrastaurin acts as a pan-PKC inhibitor, targeting several isoforms that are downstream of the TCR. Upon TCR and CD28 co-stimulation, phospholipase C-γ1 (PLC-γ1) is activated, leading to the production of diacylglycerol (DAG). DAG, in turn, activates conventional and novel PKC isoforms. Sotrastaurin's inhibition of these isoforms disrupts downstream signaling pathways, including the activation of transcription factors like NF-κB and NFAT, which are essential for the expression of genes encoding pro-inflammatory cytokines (e.g., IL-2) and for promoting T-cell proliferation.[1][2]
This compound: The Selective PKCθ Inhibitor
This compound is a potent and highly selective inhibitor of PKCθ.[3][4][5] PKCθ is a novel PKC isoform that is predominantly expressed in T-cells and plays a crucial role in TCR-mediated signaling.[6][7] Upon T-cell activation, PKCθ is recruited to the immunological synapse, the interface between the T-cell and the antigen-presenting cell (APC), where it mediates the activation of downstream signaling pathways leading to T-cell activation and proliferation.[6][7] By selectively targeting PKCθ, this compound aims to modulate T-cell responses with potentially greater precision and fewer off-target effects compared to pan-PKC inhibitors.[3][4][5]
The following diagram illustrates the T-cell activation signaling pathway and the points of intervention for both sotrastaurin and this compound.
T-Cell activation pathway and points of inhibition for Sotrastaurin and this compound.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and sotrastaurin, focusing on their inhibitory activities.
Table 1: Inhibitory Activity of this compound against PKC Isoforms
| PKC Isoform | Ki (nM) |
| PKCθ | 0.08 [3][4] |
| PKCδ | 16[3][4] |
| PKCα | >1,000[5] |
| PKCβI | >1,000[5] |
| PKCβII | >1,000[5] |
| PKCγ | >1,000[5] |
| PKCε | >1,000[5] |
| PKCη | >5,000[5] |
| PKCμ | >5,000[5] |
| PKCζ | >5,000[5] |
Table 2: Inhibitory Activity of Sotrastaurin against PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCα | 6 |
| PKCβ | 21 |
| PKCγ | 19 |
| PKCθ | 8 |
| PKCδ | 10 |
| PKCε | 16 |
Note: Data for sotrastaurin IC50 values are compiled from various sources and may vary depending on the assay conditions.
Table 3: Comparative Efficacy in T-Cell Functional Assays
| Parameter | This compound | Sotrastaurin |
| Target(s) | Selective PKCθ [3][4][5] | Pan-PKC (α, β, θ, etc.) [1][2] |
| Inhibition of IL-2 Release (IC50) | 11 nM (in human PBMCs) [5] | Low nM range[1] |
| Inhibition of T-Cell Proliferation (IC50) | Data not available | 90 nM (Mixed Lymphocyte Reaction)[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are representative protocols for T-cell proliferation assays commonly used to evaluate compounds like this compound and sotrastaurin.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the ability of a compound to inhibit T-cell proliferation in response to alloantigens, mimicking an allogeneic immune response.[1][8]
Objective: To measure the dose-dependent inhibition of T-cell proliferation by this compound or sotrastaurin.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
This compound or Sotrastaurin
-
DMSO (vehicle control)
-
96-well round-bottom culture plates
-
[³H]-Thymidine or CFSE (Carboxyfluorescein succinimidyl ester)
-
Cell harvester and scintillation counter (for [³H]-Thymidine) or flow cytometer (for CFSE)
-
Irradiator (e.g., X-ray or gamma source)
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.
-
Preparation of Stimulator and Responder Cells:
-
Responder Cells: PBMCs from one donor.
-
Stimulator Cells: PBMCs from the second donor. Irradiate the stimulator cells (e.g., 30 Gy) to prevent their proliferation.[1]
-
-
Assay Setup:
-
Seed responder PBMCs at a density of 1 x 10⁵ cells/well in a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound or sotrastaurin in complete RPMI-1640 medium.
-
Add the desired concentrations of the compound or vehicle (DMSO) to the wells.
-
Add the irradiated stimulator cells to the wells at a 1:1 ratio with the responder cells.
-
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ incubator.[1]
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: 16-18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells and measure the incorporated radioactivity.[1]
-
CFSE Dilution: Prior to co-culture, label the responder cells with CFSE. After incubation, analyze CFSE dilution by flow cytometry.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control. Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value.
General workflow for a Mixed Lymphocyte Reaction (MLR) assay.
CFSE-Based T-Cell Proliferation Assay
This assay uses the fluorescent dye CFSE to track cell division by flow cytometry, providing a detailed analysis of cell proliferation.[2]
Objective: To quantify the inhibitory effect of this compound or sotrastaurin on anti-CD3/CD28-induced T-cell proliferation.
Materials:
-
PBMCs or purified T-cells
-
Complete RPMI-1640 medium
-
CFSE dye
-
Anti-human CD3 and anti-human CD28 antibodies
-
This compound or Sotrastaurin
-
DMSO (vehicle control)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation and CFSE Staining:
-
Isolate PBMCs or purify T-cells.
-
Resuspend cells at 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.[1]
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice to remove excess CFSE.
-
-
Plate Coating: Coat the wells of a 96-well flat-bottom plate with anti-human CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C or for 2 hours at 37°C. Wash the wells to remove unbound antibody.[1]
-
Assay Setup:
-
Add 100 µL of the CFSE-labeled cell suspension (1 x 10⁵ cells) to each well.
-
Prepare and add serial dilutions of this compound or sotrastaurin.
-
Add soluble anti-human CD28 antibody to each well (final concentration of 1-2 µg/mL).[1]
-
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO₂ incubator.[1]
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with antibodies for T-cell surface markers (e.g., CD4, CD8) if desired.
-
Acquire samples on a flow cytometer and analyze the CFSE dilution profile to determine the percentage of proliferating cells.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration and determine the IC₅₀ value.
Workflow for a CFSE-based T-cell proliferation assay.
Comparative Analysis and Future Directions
The primary difference between this compound and sotrastaurin lies in their selectivity for PKC isoforms. Sotrastaurin's pan-PKC inhibition provides a broad-spectrum blockade of T-cell activation pathways, which has been shown to be effective in suppressing T-cell proliferation.[1] However, this broad inhibition may also lead to off-target effects due to the ubiquitous expression and diverse functions of PKC isoforms in various cell types.
For the researcher, the choice between this compound and sotrastaurin will depend on the specific experimental goals:
-
To study the general role of PKC in T-cell proliferation: Sotrastaurin is a well-characterized tool with extensive supporting literature.
-
To investigate the specific role of PKCθ in T-cell activation and proliferation: this compound is a highly selective and potent inhibitor, making it an ideal probe for dissecting the specific functions of this isoform.
-
For preclinical development of a targeted immunosuppressant: this compound's selectivity may offer a therapeutic advantage, though further studies are needed to confirm its efficacy and safety in vivo.
Future research should focus on:
-
Direct head-to-head comparisons of this compound and sotrastaurin in T-cell proliferation assays to determine their relative potencies.
-
In vivo studies to evaluate the efficacy and safety of this compound in models of autoimmune disease and transplantation.
-
Further elucidation of the downstream signaling pathways affected by selective PKCθ inhibition compared to pan-PKC inhibition.
By understanding the distinct properties of these two inhibitors, researchers can make more informed decisions in their studies of T-cell biology and the development of novel immunomodulatory therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The Role of Protein Kinase Cη in T Cell Biology [frontiersin.org]
- 4. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]
- 5. Frontiers | PKC-theta in regulatory and effector T-cell functions [frontiersin.org]
- 6. Regulating the Regulator: Phosphorylation of PKC θ in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. benchchem.com [benchchem.com]
Head-to-Head Comparison: VTX-27 and Rottlerin in Kinase Inhibition and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of VTX-27 and rottlerin (B1679580), two kinase inhibitors with distinct profiles. While both compounds have been investigated for their roles in cellular signaling, their mechanisms, specificity, and off-target effects differ significantly. This document summarizes available experimental data to facilitate informed decisions in research and drug development.
Executive Summary
This compound is a potent and highly selective inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in T-cell signaling and a target for autoimmune diseases. In contrast, rottlerin, initially identified as a Protein Kinase C delta (PKCδ) inhibitor, is now understood to be a promiscuous inhibitor with numerous off-target effects, including the uncoupling of mitochondrial respiration. Direct head-to-head comparative studies are limited; therefore, this guide synthesizes data from various sources to provide a comprehensive overview. There is currently no direct evidence to suggest that this compound modulates the NLRP3 inflammasome. Rottlerin has been shown to attenuate the production of IL-1β, a key cytokine produced via inflammasome activation, in monocytes.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and rottlerin, focusing on their inhibitory potency against various kinases.
Table 1: Inhibitory Potency (Ki/IC50) of this compound against a Panel of Kinases
| Kinase Target | This compound Ki (nM) | Selectivity vs. PKCθ |
| PKCθ | 0.08 | - |
| PKCδ | 16 | 200-fold |
| PKCα | 356 | >4450-fold |
| Other PKC Isoforms (βI, βII, γ, ε, η, µ, ζ) | >1000 | >12500-fold |
| Atypical PKC Isoforms | >10000 | >125000-fold |
| Src, Syk, Tec, and MAP kinases | >1000 | >12500-fold |
Data compiled from multiple sources.[1][2][3][4][5][6]
Table 2: Inhibitory Potency (IC50) of Rottlerin against a Panel of Kinases
| Kinase Target | Rottlerin IC50 (µM) |
| PKCδ | 3-6 |
| CaM-kinase III | 5.3 |
| PRAK | 1.9 |
| MAPKAP-K2 | 5 |
| CKII | 30 |
| PKCα,β,γ | 30-42 |
| PKA | 78 |
| PKCε,η,ζ | 80-100 |
Data compiled from multiple sources.[7][8][9] It is important to note that the inhibitory activity of rottlerin on PKCδ in vitro has been contested, with some studies suggesting its cellular effects are independent of direct PKCδ inhibition.[10]
Mechanism of Action and Cellular Effects
This compound: A Selective PKCθ Inhibitor
This compound is a highly selective, ATP-competitive inhibitor of PKCθ. Its primary mechanism of action is the blockade of T-cell activation and proliferation by interfering with the signaling cascade downstream of the T-cell receptor (TCR).
-
Cellular Activity : this compound has been shown to inhibit the release of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation, in human peripheral blood mononuclear cells (PBMCs) with an IC50 of 11 nM.[5]
Rottlerin: A Promiscuous Kinase Inhibitor and Mitochondrial Uncoupler
Rottlerin's mechanism of action is complex and multifaceted. While initially described as a PKCδ inhibitor, subsequent research has revealed a broader and less specific inhibitory profile against numerous kinases.[9][11] Crucially, a significant off-target effect of rottlerin is the uncoupling of mitochondrial oxidative phosphorylation, which leads to a decrease in cellular ATP levels.[10][12] This effect can indirectly influence various cellular processes, confounding the interpretation of its activity as a specific kinase inhibitor.
-
Cellular Activities :
-
Apoptosis and Autophagy : Rottlerin has been shown to induce both apoptosis and autophagy in various cancer cell lines.[13][14][15][16] The induction of apoptosis is often associated with the activation of caspases.[17]
-
Anti-inflammatory Effects : In human monocytes, rottlerin has been observed to attenuate the production of TNF-α and IL-1β.[18]
-
Cell Cycle Arrest : Rottlerin can induce cell cycle arrest in different cancer cell lines.[13]
-
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of this compound and rottlerin, as well as the experimental workflows used to characterize them, the following diagrams are provided.
References
- 1. Rottlerin inhibits cell growth and invasion via down-regulation of EZH2 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inflammasome-dependent IL-1β release depends upon membrane permeabilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. IL‐27 enhances LPS‐induced IL‐1β in human monocytes and murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rottlerin, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Rottlerin | Protein Kinase C | Tocris Bioscience [tocris.com]
- 10. Rottlerin: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unsuitables: Rottlerin | Chemical Probes Portal [chemicalprobes.org]
- 12. researchgate.net [researchgate.net]
- 13. Rottlerin inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rottlerin exhibits anti-cancer effect through inactivation of S phase kinase-associated protein 2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
VTX-27: A Comparative Analysis of a Potent PKCθ Inhibitor Across T-Cell Lines
A detailed examination of the selective Protein Kinase C theta (PKCθ) inhibitor, VTX-27, reveals its high potency in primary human T-cells. This guide provides a comparative overview of this compound's activity, supported by available experimental data, and outlines the methodologies for its evaluation in relevant cell lines.
This compound has emerged as a highly selective and potent inhibitor of PKCθ, a key enzyme in the T-cell receptor signaling pathway that governs T-cell activation and proliferation. Its efficacy in modulating immune responses makes it a compound of significant interest for researchers in immunology and drug development.
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified using both biochemical and cellular assays. In biochemical assays, this compound demonstrates exceptional potency against its target, PKCθ. In a cellular context, its activity has been characterized by its ability to inhibit the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation.
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical | PKCθ | Ki | 0.08 nM |
| Biochemical | PKCδ | Ki | 16 nM |
| Cellular | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC50 (IL-2 Production) | 11 nM |
| Cellular | Jurkat (Human T-lymphocyte) | IC50 (IL-2 Production) | Data not publicly available |
Experimental Protocols
The evaluation of this compound's cellular activity typically involves the stimulation of T-cells to induce IL-2 production and the subsequent measurement of IL-2 levels in the presence of varying concentrations of the inhibitor.
Protocol: IL-2 Production Inhibition Assay in Human PBMCs and Jurkat Cells
1. Cell Preparation:
-
Human PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Jurkat Cells: Culture Jurkat E6-1 cells in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase before the experiment.
2. Cell Stimulation and Inhibitor Treatment:
-
Seed the cells (PBMCs or Jurkat) in 96-well plates at a density of 1-2 x 10^5 cells per well.
-
Pre-incubate the cells with a serial dilution of this compound for 1 hour at 37°C.
-
Stimulate the cells to produce IL-2. Common stimulation methods include:
-
Phytohemagglutinin (PHA) at a final concentration of 1-5 µg/mL.
-
Anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each).
-
Phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL).
-
-
Include appropriate controls: unstimulated cells (negative control) and stimulated cells without the inhibitor (positive control).
3. Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
4. Measurement of IL-2 Production:
-
Centrifuge the plates to pellet the cells.
-
Collect the supernatant and measure the concentration of IL-2 using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
5. Data Analysis:
-
Generate a dose-response curve by plotting the percentage of IL-2 inhibition against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of IL-2 production, using a suitable software.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action, the following diagrams illustrate the PKCθ signaling pathway and the experimental workflow for assessing its inhibition.
VTX-27: A Comparative Analysis of Selectivity Against Novel Protein Kinase C Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor VTX-27's selectivity against protein kinase C delta (PKCδ) and other novel PKC (nPKC) isoforms. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound and Novel PKCs
The protein kinase C (PKC) family comprises several serine/threonine kinases that are critical regulators of a multitude of cellular signaling pathways. The novel PKC isoforms (PKCδ, PKCε, PKCη, and PKCθ) are diacylglycerol (DAG)-dependent but calcium-independent enzymes involved in processes such as cell proliferation, differentiation, apoptosis, and immune responses. Due to their significant roles in various pathologies, including cancer and autoimmune diseases, the development of selective inhibitors for specific PKC isoforms is of great interest.
This compound is a potent and selective inhibitor primarily targeting PKCθ.[1][2][3] Its selectivity profile across the novel PKC subfamily is a crucial aspect of its potential as a therapeutic agent and a research tool. This guide focuses on the comparative inhibitory activity of this compound against PKCδ and other novel PKC isoforms.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified using biochemical assays to determine its inhibition constant (Ki) against various PKC isoforms. The data clearly demonstrates a high affinity and selectivity for PKCθ over other novel and conventional PKC isoforms.
| PKC Isoform | Type | This compound Inhibition Constant (Ki) | Selectivity Fold (vs. PKCθ) |
| PKCθ | Novel | 0.08 nM [1][2][3][4] | 1 |
| PKCδ | Novel | 16 nM [1][2][3][4] | 200 |
| PKCε | Novel | 1 - >5,000 nM [1] | 12.5 - >62,500 |
| PKCη | Novel | 1 - >5,000 nM [1] | 12.5 - >62,500 |
| PKCα | Conventional | 356 nM[2][5] | 4,450 |
| Other Classical Isoforms | Conventional | >1000-fold vs. PKCθ[2][6] | >1000 |
| Atypical Isoforms | Atypical | >10000-fold vs. PKCθ[2][6] | >10000 |
*Specific Ki values for PKCε and PKCη are not publicly detailed but fall within this range, indicating high selectivity for PKCθ.[1]
Experimental Protocols
The determination of the inhibitory constants (Ki) for this compound against PKC isoforms is typically performed using in vitro biochemical kinase assays.
Objective: To measure the potency and selectivity of an inhibitor (this compound) against a panel of purified protein kinase C isoforms.
General Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by the kinase. The inhibitor's effect is quantified by measuring the reduction in substrate phosphorylation.
Materials:
-
Purified, recombinant human PKC isoforms (PKCδ, PKCε, PKCη, PKCθ)
-
This compound (or other test compounds) serially diluted in DMSO
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Specific peptide substrate for each PKC isoform
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors
-
96- or 384-well assay plates
-
Detection reagents (e.g., scintillation fluid, phosphospecific antibodies, or fluorescence polarization tracers)
-
Plate reader (scintillation counter, spectrophotometer, or fluorescence plate reader)
Procedure (Radiometric Assay Example):
-
Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a reaction mix containing the kinase buffer, PS, DAG, and the specific peptide substrate.
-
Enzyme and Inhibitor Incubation: Add the purified PKC isoform and the this compound dilution to the wells of the assay plate. Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit inhibitor binding to the enzyme.
-
Initiation of Kinase Reaction: Start the reaction by adding [γ-³²P]ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution, such as phosphoric acid or EDTA.
-
Detection: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control (no inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
Visualizations
Caption: Workflow for a biochemical kinase selectivity assay.
Caption: Simplified signaling pathways involving PKCθ and PKCδ.
Discussion of Selectivity
The experimental data indicates that this compound is a highly potent inhibitor of PKCθ, with a Ki value in the sub-nanomolar range.[1][2][3] Its selectivity for PKCθ over the closely related novel isoform PKCδ is approximately 200-fold.[2] This level of selectivity is significant, as designing isoform-specific inhibitors within the highly homologous PKC family is challenging.
The distinct roles of novel PKC isoforms in signaling pathways underscore the importance of selective inhibitors. For instance, PKCθ is a key regulator of T-cell activation and IL-2 production, while PKCδ has been implicated in the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines like IL-1β. The ability of this compound to potently inhibit PKCθ while having a significantly lower, yet measurable, effect on PKCδ allows for the dissection of these pathways in various experimental models.
Conclusion
This compound is a highly potent and selective inhibitor of PKCθ. It demonstrates a clear selectivity margin over other novel PKC isoforms, including a 200-fold selectivity against PKCδ. This makes this compound a superior tool for investigating the physiological and pathological functions of PKCθ. For researchers in immunology, inflammation, and oncology, the well-defined selectivity profile of this compound provides a reliable basis for designing experiments to probe PKCθ-mediated signaling pathways.
References
In Vivo Therapeutic Window of VTX2735: A Comparative Analysis with Alternative NLRP3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic window of VTX2735, a novel NLRP3 inflammasome inhibitor, with other well-characterized alternatives. The following sections present a summary of available preclinical and clinical data, detailed experimental protocols for key in vivo models, and visualizations of the underlying signaling pathways and experimental workflows to aid in the evaluation of these compounds for inflammatory disease research and development.
Executive Summary
VTX2735 is a potent and selective, peripherally restricted, small-molecule inhibitor of the NLRP3 inflammasome. Preclinical studies demonstrate its efficacy in rodent models of inflammation at sub-milligram per kilogram doses. Clinical trials in healthy volunteers and patients with Cryopyrin-Associated Periodic Syndromes (CAPS) have shown VTX2735 to be well-tolerated with a favorable safety profile, establishing a clear therapeutic window. This guide compares the in vivo profile of VTX2735 with two other widely studied NLRP3 inhibitors, MCC950 and Oridonin, to provide a context for its therapeutic potential.
Data Presentation
Table 1: In Vitro Potency of NLRP3 Inhibitors
| Compound | Assay | Species | IC50 |
| VTX2735 | LPS/ATP-induced IL-1β release (Monocytes) | Human | 2 nM[1] |
| LPS/ATP-induced IL-1β release (Whole Blood) | Human | 60 nM[1] | |
| CAPS patient monocytes IL-1β release | Human | 14-166 nM[1] | |
| MCC950 | LPS/ATP-induced IL-1β release (BMDMs) | Mouse | ~8 nM |
| Oridonin | NLRP3-NEK7 interaction | In vitro | ~5 µM |
Table 2: In Vivo Efficacy of NLRP3 Inhibitors
| Compound | Animal Model | Species | Efficacious Dose Range | Key Findings |
| VTX2735 | LPS/ATP-induced Peritonitis | Mouse | ED50: 0.2 mg/kg[1] | Inhibition of IL-1β release |
| Gouty Arthritis | Rat | Active (dose not specified)[1] | Reduction in inflammation | |
| MCC950 | Spinal Cord Injury | Mouse | 10-50 mg/kg (i.p.)[2][3] | Improved motor function, reduced lesion volume |
| Spontaneous Colitis | Mouse | 40 mg/kg (oral)[4] | Reduced colonic inflammation and pro-inflammatory cytokines | |
| Isoflurane-induced Cognitive Impairment | Aged Mouse | 10 mg/kg (i.p.)[5] | Ameliorated cognitive impairment, suppressed hippocampal IL-1β and IL-18 | |
| Oridonin | LPS-induced Acute Lung Injury | Mouse | 20 mg/kg[3] | Alleviated inflammatory cell infiltration |
| Atherosclerosis | Rabbit | 20 mg/kg (oral)[3] | Reduced atherosclerotic lesion severity | |
| Colon Cancer Liver Metastasis | Nude Mouse | 5 and 10 µmol/L | Inhibited tumor growth |
Table 3: In Vivo Safety and Tolerability Profile
| Compound | Species | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Safety Findings |
| VTX2735 | Rat, Cynomolgus Monkey | 28-day | High safety margins reported (specific value not publicly available)[1] | Well-tolerated in long-term toxicology studies[1] |
| Human | 14-day (Phase 1) | Up to 200 mg/day | Well-tolerated, all drug-related adverse events were mild[6] | |
| Human | Phase 2 (CAPS) | Not applicable | Well-tolerated, all drug-related adverse events were mild[7] | |
| MCC950 | Mouse | Various | Not specified in reviewed literature | Generally well-tolerated in preclinical models |
| Oridonin | Mouse, Rat | Various | Dose-dependent toxicity observed | Potential for hepatotoxicity and other adverse effects at higher doses[8] |
Experimental Protocols
LPS/ATP-Induced Peritonitis in Mice
This model is used to evaluate the in vivo efficacy of NLRP3 inhibitors in a model of acute, systemic inflammation.
Materials:
-
8-12 week old C57BL/6 mice[9]
-
Lipopolysaccharide (LPS) from E. coli[9]
-
Adenosine triphosphate (ATP)
-
NLRP3 inhibitor (e.g., VTX2735) and vehicle
-
Sterile PBS
Procedure:
-
Inhibitor Administration: Administer the NLRP3 inhibitor or vehicle to mice via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose.
-
Priming (Signal 1): One hour after inhibitor administration, inject mice intraperitoneally with LPS (e.g., 20 mg/kg).[9]
-
Activation (Signal 2): Four to six hours after LPS priming, inject mice intraperitoneally with ATP (e.g., 5 mM).
-
Sample Collection: Thirty to sixty minutes after the ATP challenge, euthanize the mice and collect peritoneal lavage fluid by injecting and then aspirating 5 mL of cold PBS into the peritoneal cavity.[9] Collect blood via cardiac puncture for serum analysis.
-
Analysis: Centrifuge the peritoneal lavage fluid to pellet cells. Measure IL-1β levels in the supernatant of the peritoneal lavage fluid and in the serum using an ELISA kit.
Monosodium Urate (MSU)-Induced Gouty Arthritis in Rats
This model mimics the inflammatory response seen in acute gouty arthritis, which is driven by NLRP3 inflammasome activation.
Materials:
-
Male Wistar rats
-
Monosodium urate (MSU) crystals[10]
-
NLRP3 inhibitor (e.g., VTX2735) and vehicle
-
Sterile PBS
Procedure:
-
Induction of Gouty Arthritis: Inject a suspension of MSU crystals (e.g., 2.5 mg in 0.1 mL sterile PBS) into the intra-articular space of the rat's ankle joint.
-
Inhibitor Administration: Administer the NLRP3 inhibitor or vehicle at various time points before or after MSU injection, depending on the study design (prophylactic or therapeutic).
-
Assessment of Inflammation:
-
Joint Swelling: Measure the ankle joint diameter with a caliper at regular intervals (e.g., 0, 4, 8, 12, 24, 48, and 72 hours) after MSU injection.
-
Histopathology: At the end of the experiment, euthanize the animals and collect the ankle joints for histological analysis to assess inflammatory cell infiltration and tissue damage.
-
Cytokine Analysis: Collect synovial lavage fluid or serum to measure the levels of IL-1β and other inflammatory markers by ELISA.
-
Mandatory Visualization
Caption: NLRP3 inflammasome signaling and inhibitor targets.
Caption: Workflow for in vivo LPS/ATP peritonitis model.
References
- 1. ventyxbio.com [ventyxbio.com]
- 2. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 6. Ventyx Biosciences Announces Positive Topline Phase 1 Data for its Peripheral NLRP3 Inhibitor [drug-dev.com]
- 7. Ventyx Biosciences Reports Clinical Data for its NLRP3 Inhibitor Portfolio and Provides Pipeline Updates at Virtual Investor Event - BioSpace [biospace.com]
- 8. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Immunosuppression by piperine as a regulator of the NLRP3 inflammasome through MAPK/NF-κB in monosodium urate-induced rat gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
VTX-27: A New Benchmark in PKC Theta Inhibition, Outclassing First-Generation Molecules
For Immediate Release
In the landscape of protein kinase C (PKC) inhibitors, the emergence of VTX-27 marks a significant advancement in potency and selectivity, particularly for the PKC theta (PKCθ) isoform. This novel inhibitor demonstrates a clear superiority over first-generation PKC inhibitors, which have historically been plagued by broad cross-reactivity and off-target effects. This guide provides a comprehensive comparison of this compound against these early-generation compounds, supported by available biochemical data, and outlines the typical experimental protocols used for such evaluations.
Executive Summary
This compound is a highly potent and selective inhibitor of PKCθ, a key enzyme in T-cell activation and a critical target in autoimmune and inflammatory diseases.[1][2] Unlike first-generation PKC inhibitors such as Staurosporine, Gö 6983, and Bisindolylmaleimide I (GF 109203X), which exhibit broad inhibitory activity across the kinome, this compound offers a more targeted approach.[3][4] This enhanced selectivity is crucial for minimizing off-target effects and improving the therapeutic window. This guide will delve into the comparative potency and selectivity of this compound and its predecessors, providing researchers and drug developers with the data to make informed decisions.
Comparative Analysis: this compound vs. First-Generation PKC Inhibitors
The following tables summarize the inhibitory activity of this compound and first-generation PKC inhibitors against a panel of PKC isoforms. The data clearly illustrates the superior potency and selectivity of this compound for PKCθ.
Table 1: Inhibitor Potency (Ki, nM) Against PKC Isoforms
| Inhibitor | PKCθ | PKCα | PKCβ | PKCγ | PKCδ | PKCε | PKCζ |
| This compound | 0.08 | >5,000 | >5,000 | >5,000 | 16 | >5,000 | >5,000 |
| Staurosporine | 4 | 2 | - | 5 | 20 | 73 | 1086 |
| Gö 6983 | - | 7 | 7 | 6 | 10 | - | 60 |
| GF 109203X | - | 20 | 17 (βI), 16 (βII) | 20 | - | - | >3000 |
Data compiled from multiple sources. Direct comparison may be limited by variations in experimental conditions.
Table 2: Selectivity Profile of this compound
| Kinase Family | Representative Kinases | This compound Inhibition (Ki, nM) |
| Src | Src, Lck, Fyn | >1,000 |
| Syk | Syk | >1,000 |
| Tec | Tec, Btk | >1,000 |
| MAP Kinase | p38, JNK | >1,000 |
As evidenced by the data, this compound displays remarkable selectivity for PKCθ, with Ki values for other kinases, including other PKC isoforms, being several orders of magnitude higher.[2] In contrast, first-generation inhibitors like Staurosporine show potent inhibition across a wide range of kinases, leading to a high potential for off-target effects.[3][5]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is essential to visualize the PKC signaling pathway and the typical workflow for evaluating inhibitor efficacy.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
The diagram above illustrates a simplified representation of the PKC signaling cascade. Receptor activation leads to the generation of second messengers, diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which in turn activate PKC. Activated PKC then phosphorylates a multitude of downstream substrates, leading to various cellular responses. This compound specifically targets and inhibits PKC, thereby blocking these downstream events.
Caption: General workflow for in vitro kinase inhibitor screening.
This workflow outlines the typical steps involved in a biochemical assay to determine the potency of a kinase inhibitor. The process involves incubating the target kinase with the inhibitor before initiating the enzymatic reaction with ATP. The resulting kinase activity is then measured to determine the inhibitory concentration (IC50) or inhibition constant (Ki).
Experimental Protocols
Detailed experimental protocols are critical for the accurate and reproducible assessment of inhibitor performance. Below is a representative protocol for a biochemical kinase assay used for inhibitor profiling.
Objective: To determine the in vitro inhibitory activity of test compounds against a panel of PKC isoforms.
Materials:
-
Recombinant human PKC isoforms (e.g., PKCθ, PKCα, etc.)
-
Fluorescently labeled PKC substrate peptide
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., this compound, first-generation inhibitors) dissolved in DMSO
-
384-well microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: The PKC enzyme and the fluorescently labeled substrate peptide are diluted to their final concentrations in the assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound to the wells of a 384-well microplate.
-
Add 5 µL of the diluted enzyme solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
-
Incubation: The reaction plate is incubated for a predetermined time (e.g., 60 minutes) at room temperature, protected from light.
-
Reaction Termination and Detection: The reaction is stopped by the addition of a stop solution (e.g., EDTA). The fluorescence intensity in each well is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control wells (containing DMSO instead of the inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic curve. The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The data presented in this guide unequivocally positions this compound as a superior PKCθ inhibitor when compared to first-generation compounds. Its exceptional potency and selectivity offer a significant advantage for researchers studying the role of PKCθ in health and disease, and for the development of more targeted and effective therapeutics. The detailed methodologies provided serve as a foundation for the continued evaluation and benchmarking of novel kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Applications - CAT N°: 36938 [bertin-bioreagent.com]
- 3. Staurosporine Tethered Peptide Ligands that Target cAMP-dependent Protein Kinase (PKA): Optimization and Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VTX-0811 and Other TAM-Targeting Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical experimental findings for VTX-0811, a first-in-class monoclonal antibody targeting P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), with alternative therapies aimed at modulating tumor-associated macrophages (TAMs). The data presented is intended to facilitate an understanding of the reproducibility and potential of these emerging cancer immunotherapies.
Introduction to VTX-0811
VTX-0811 is a humanized monoclonal antibody that targets PSGL-1 on tumor-associated macrophages.[1][2][3] This interaction is designed to repolarize immunosuppressive M2-phenotype TAMs towards a pro-inflammatory M1-phenotype.[1][2] This modulation of the tumor microenvironment aims to enhance anti-tumor immune responses.[2][3] Preclinical studies have shown that VTX-0811 can induce the secretion of pro-inflammatory mediators and inhibit tumor growth in humanized mouse models.[1][2][4] The U.S. Food and Drug Administration (FDA) has cleared an Investigational New Drug (IND) application for VTX-0811, allowing for the initiation of first-in-human clinical trials.[5][6]
Comparative Analysis of TAM-Targeting Strategies
The following table summarizes the quantitative data from preclinical and clinical studies of VTX-0811 and alternative TAM-targeting therapies.
| Therapeutic Target | Drug/Compound Example | Mechanism of Action | Key Experimental Findings | Development Stage |
| PSGL-1 | VTX-0811 | Repolarizes M2 TAMs to M1 phenotype by binding to PSGL-1.[1][2][3] | - Induces secretion of inflammatory cytokines (IFN-γ, TNFα, IL-1β) in ex vivo tumor cultures.[7] - Suppresses tumor growth in a humanized mouse PDX model of melanoma, to a greater degree than anti-PD-1 mAb.[4] - Well-tolerated in non-human primate toxicology studies at doses up to 200mg/kg.[4] | IND-cleared for Phase 1 clinical trial.[6] |
| CSF-1R | Pexidartinib, Emactuzumab, Axatilimab, PXB17 | Inhibits CSF-1R signaling, leading to depletion or reprogramming of TAMs.[8][9] | - Pexidartinib: Did not show significant improvement in 6-month progression-free survival in a Phase 2 study for recurrent GBM.[8] - Emactuzumab: Showed significant efficacy in diffuse Tenosynovial Giant Cell Tumor (TGCT).[9] - Axatilimab: Showed a 68% overall response rate in a Phase 1/2 study for chronic graft versus host disease.[9] - PXB17: Reprogrammed M2 to M1 macrophages and enhanced anti-PD-1 therapy in a colorectal cancer model.[10] | Various stages, from preclinical to Phase 3 and approved for specific indications.[8][9] |
| MARCO | Anti-MARCO antibodies | Repolarizes TAMs to a pro-inflammatory phenotype by blocking the MARCO receptor.[11] | - In combination with anti-CTLA4, showed enhanced anti-tumor effects in mouse models of melanoma and colon carcinoma. - Anti-MARCO treatment reduced tumor burden and metastasis in preclinical breast cancer models.[12] - Combination with anti-PD-L1 significantly inhibited liver cancer growth in animal models.[13] | Preclinical. |
| CCR2/CCL2 Axis | Carlumab | Blocks the recruitment of monocytes to the tumor site by inhibiting the CCL2-CCR2 signaling pathway.[14][15] | - Showed preliminary antitumor activity in patients with solid tumors.[15] - Anti-CCL2 antibodies improved the efficacy of chemotherapy in some preclinical models.[14] | Clinical (Phase 1/2). |
| PI3Kγ | Duvelisib | Regulates the repolarization of M2-type TAMs.[16] | - Showed promising clinical benefits in Phase 1 trials for various hematological malignancies (iNHL, CLL, TCL).[16] | Approved for certain types of lymphoma. |
Experimental Protocols
VTX-0811: Ex Vivo Tumor Culture Assay
Objective: To assess the ability of VTX-0811 to induce an inflammatory response in patient-derived tumors.
Methodology:
-
Freshly resected patient tumors are mechanically and enzymatically dissociated to create a single-cell suspension, preserving the cellular composition of the tumor microenvironment.
-
The tumor cultures are treated with VTX-0811, a PD-1 inhibitor (e.g., Pembrolizumab) as a comparator, or an isotype control antibody.
-
Cultures are incubated for a specified period (e.g., 4 days).
-
Supernatants are collected for analysis of secreted cytokines and chemokines using a multiplex immunoassay (e.g., Luminex).
-
Cells are harvested and analyzed by flow cytometry to assess changes in immune cell populations and activation markers.
-
The induction of pro-inflammatory mediators (e.g., IFN-γ, TNFα, IL-1β, CCL3, CCL4, CCL5, CXCL9, CXCL10) is quantified and compared between treatment groups.[7]
VTX-0811: Humanized Mouse Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of VTX-0811.
Methodology:
-
Immunodeficient mice (e.g., NSG-SGM3-BLT) are engrafted with human hematopoietic stem cells to reconstitute a human immune system.
-
Once human immune cell engraftment is confirmed, mice are subcutaneously implanted with a human tumor cell line (e.g., melanoma).
-
When tumors reach a palpable size, mice are randomized into treatment groups: VTX-0811, anti-PD-1 antibody, a combination of both, or a vehicle/isotype control.
-
Treatments are administered intravenously at specified doses and schedules.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, tumors, spleens, and peripheral blood are collected for analysis of immune cell infiltration (e.g., CD8+ T cells, MDSCs) and systemic pro-inflammatory mediators.[4][7]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of VTX-0811 and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of VTX-0811 in the tumor microenvironment.
Caption: Generalized experimental workflow for preclinical evaluation of VTX-0811.
References
- 1. Preclinical Efficacy of VTX-0811: A Humanized First-in-Class PSGL-1 mAb Targeting TAMs to Suppress Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. verseautx.com [verseautx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. VTX-0811 / 3SBio, Verseau Therap [delta.larvol.com]
- 6. verseautx.com [verseautx.com]
- 7. Preclinical Efficacy of VTX-0811: A Humanized First-in-Class PSGL-1 mAb Targeting TAMs to Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF-1R inhibitor——the new layout of macrophage-targeted anticancer drugs [synapse.patsnap.com]
- 10. CSF1R inhibition reprograms tumor-associated macrophages to potentiate anti-PD-1 therapy efficacy against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Repolarisation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Blocking MARCO+ tumor-associated macrophages improves anti-PD-L1 therapy of hepatocellular carcinoma by promoting the activation of STING-IFN type I pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current Strategies to Target Tumor-Associated-Macrophages to Improve Anti-Tumor Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Options of Tumor-Associated Macrophages (TAM) Activity in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting tumor-associated macrophages to reverse antitumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
VTX2735: A Comparative Analysis of a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review and comparative analysis of VTX2735, a novel and selective inhibitor of the NLRP3 inflammasome, developed by Ventyx Biosciences. The performance of VTX2735 is compared with other well-characterized NLRP3 inhibitors, including MCC950, CY-09, and OLT1177 (dapansutrile), supported by available preclinical and clinical data. This document is intended to serve as a resource for researchers and professionals in the field of inflammation and drug development.
Introduction to NLRP3 Inflammasome Inhibition
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation is a key driver of inflammation in a multitude of diseases, including autoinflammatory, cardiovascular, and neurodegenerative disorders. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Given its central role in inflammation, the NLRP3 inflammasome has emerged as a significant therapeutic target. VTX2735 is a potent, selective, and peripherally restricted oral inhibitor of the NLRP3 inflammasome currently in clinical development.
Quantitative Comparison of NLRP3 Inhibitors
The following tables summarize the available quantitative data for VTX2735 and other prominent NLRP3 inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the data presented are compiled from various sources. Therefore, assay conditions should be considered when comparing potency.
Table 1: In Vitro Potency of NLRP3 Inhibitors (IC50)
| Compound | Assay System | IC50 | Reference |
| VTX2735 | Human Monocytes | 2 nM | [1] |
| Human Whole Blood (LPS/ATP) | 60 nM | [1] | |
| CAPS Patients' Monocytes | 14-166 nM | [1] | |
| MCC950 | Mouse BMDMs (LPS/ATP) | 7.5 nM | [2] |
| Human Monocyte Derived Macrophages (LPS/ATP) | 7.3 nM | [3] | |
| CY-09 | Mouse BMDMs | ~6 µM | [2] |
| OLT1177 (dapansutrile) | J774 Macrophages | 1 nM | [2] |
Table 2: In Vivo Efficacy of NLRP3 Inhibitors
| Compound | Animal Model | Endpoint | Efficacious Dose | Reference |
| VTX2735 | Mouse LPS/ATP Challenge | IL-1β Inhibition | ED50 = 0.2 mg/kg | [1] |
Table 3: Mechanism of Action of NLRP3 Inhibitors
| Compound | Target Binding Site | Mechanism of Action |
| VTX2735 | Walker B motif of NLRP3 | Inhibits NLRP3 ATPase activity |
| MCC950 | Walker B motif of NLRP3 | Inhibits ATP hydrolysis, locking NLRP3 in an inactive state |
| CY-09 | Walker A motif of NLRP3 | Directly binds to the ATP-binding motif, inhibiting ATPase activity |
| OLT1177 (dapansutrile) | Not specified | Inhibits NLRP3 ATPase activity and prevents NLRP3-ASC interaction |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of NLRP3 inhibitors. Below are representative protocols for key experiments cited in the literature for evaluating these compounds.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This assay is fundamental for determining the in vitro potency of NLRP3 inhibitors by measuring the inhibition of IL-1β release from immune cells.
1. Cell Culture and Priming:
-
Cell Lines: Primary bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
2. Inhibitor Treatment:
-
Following the priming step, the cells are pre-incubated with varying concentrations of the NLRP3 inhibitor (e.g., VTX2735, MCC950) for 30-60 minutes.
3. Inflammasome Activation (Signal 2):
-
The NLRP3 inflammasome is then activated with a second stimulus, such as ATP (e.g., 5 mM for 30-60 minutes) or nigericin (B1684572) (e.g., 10 µM for 1-2 hours).
4. Quantification of Cytokine Release:
-
The cell culture supernatant is collected.
-
The concentration of mature IL-1β is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
5. Data Analysis:
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to calculate the half-maximal inhibitory concentration (IC50) value.
In Vivo LPS/ATP-induced Peritonitis Model
This acute in vivo model is used to assess the efficacy of NLRP3 inhibitors in a living system.
1. Animal Model:
-
C57BL/6 mice are typically used for this model.
2. Inhibitor Administration:
-
The NLRP3 inhibitor is administered to the mice, often orally (p.o.) or intraperitoneally (i.p.), at various doses. A vehicle control group is also included.
3. Priming and Activation:
-
After a specified pre-treatment time with the inhibitor, mice are primed with an intraperitoneal injection of LPS.
-
After a few hours of priming, the mice are challenged with an intraperitoneal injection of ATP to activate the NLRP3 inflammasome.
4. Sample Collection:
-
At a designated time point after the ATP challenge (e.g., 30-60 minutes), the mice are euthanized.
-
Peritoneal lavage fluid is collected by injecting and then aspirating cold, sterile PBS into the peritoneal cavity.
-
Blood samples can also be collected to measure systemic cytokine levels.
5. Cytokine Analysis:
-
The peritoneal lavage fluid is centrifuged, and the supernatant is collected.
-
The concentration of IL-1β in the supernatant is quantified using ELISA.
6. Data Analysis:
-
The reduction in IL-1β levels in the inhibitor-treated groups is compared to the vehicle-treated group to determine the in vivo efficacy, often expressed as an ED50 (the dose that produces 50% of the maximal effect).
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating NLRP3 inhibitors.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: A typical experimental workflow for evaluating NLRP3 inflammasome inhibitors.
References
Safety Operating Guide
Proper Disposal of VTX-27: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of VTX-27
This document provides detailed procedural guidance for the safe and compliant disposal of this compound, a potent and selective protein kinase C θ (PKCθ) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing health risks and environmental impact. Given the conflicting information in available Safety Data Sheets (SDS), with one classifying this compound as hazardous and another as non-hazardous, a conservative approach is mandated. Therefore, this compound must be handled and disposed of as a hazardous chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to adhere to the following safety measures to mitigate risks associated with handling this compound. The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified fume hood, an appropriate respirator is necessary.
Engineering Controls:
-
Always handle solid this compound and prepare solutions within a certified laboratory fume hood to prevent inhalation of dust or vapors.
-
Ensure the laboratory is well-ventilated.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, which is essential for proper waste identification and characterization.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₄ClFN₆O | [1][2] |
| Molecular Weight | 418.9 g/mol | [1] |
| CAS Number | 1321924-70-2 | [1][3] |
| Physical State | Solid | [2] |
| Solubility | Soluble in DMSO | [1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste must be conducted systematically to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused or expired solid compounds, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), must be treated as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent inadvertent chemical reactions.
2. Waste Collection and Containerization:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container, if possible, ensuring the container is tightly sealed.
-
Place other contaminated solid waste (e.g., weighing paper, contaminated gloves) in a designated, durable, and sealable hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be compatible with the solvent used (e.g., DMSO).
-
-
Sharps:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in an approved sharps container.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste ".
-
The label must include the full chemical name, "This compound ", and any other constituents in the waste stream (e.g., "this compound in DMSO").
-
The date when waste was first added to the container (accumulation start date) must also be recorded on the label.
4. Storage of Hazardous Waste:
-
Store all this compound hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that incompatible waste types are properly segregated within the SAA to prevent adverse reactions.
-
Waste containers must be kept closed at all times, except when adding waste.
5. Final Disposal Procedures:
-
The final disposal of this compound waste must be carried out by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this waste through standard municipal trash or sewer systems.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Based on the properties of this compound as a nitrogen-containing heterocyclic organic compound, the likely disposal methods employed by the contractor include:
-
Incineration: This is a common and effective method for the complete destruction of organic chemical waste.[4] High-temperature incineration breaks down the compound into less hazardous components.
-
Chemical Neutralization: While less likely for a complex organic molecule, some chemical treatment may be used to reduce its toxicity before final disposal.
-
Landfill: After appropriate treatment (e.g., incineration to ash, solidification), the residual waste may be disposed of in a designated hazardous waste landfill.[5][6]
-
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. Users should refer to their specific research protocols for handling and application of the compound, always ensuring that a waste disposal plan is in place before commencing any experiment.
Visualizing the Disposal Workflow
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Stabilization and neutralization of waste | CELIO a.s. [celio.cz]
- 2. What is Chemical Treatment in Waste Disposal? [greenflow.com]
- 3. AI-FutureSchool – Effective Chemical Waste Treatment Solutions and Methods [ai-futureschool.com]
- 4. inciner8.com [inciner8.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. epa.gov [epa.gov]
Personal protective equipment for handling VTX-27
Disclaimer: The following guidance is a comprehensive overview for handling potent chemical compounds. As no specific public data is available for a substance named "VTX-27," this document serves as a procedural template. Researchers, scientists, and drug development professionals should always consult the substance-specific Safety Data Sheet (SDS) and internal safety protocols before handling any hazardous material.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for a potent hypothetical compound, this compound. The procedural, step-by-step guidance herein is designed to directly answer specific operational questions, fostering a culture of safety and building trust in laboratory chemical handling.
I. Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against chemical exposure.[1][2][3] The level of protection required depends on the quantity of this compound being handled, the nature of the procedure, and the potential for aerosolization or spillage.
Recommended PPE Ensemble for this compound Handling
| PPE Category | Standard Operating Procedures (SOPs) | High-Hazard Procedures (e.g., weighing, preparing concentrated solutions) |
| Respiratory Protection | N95 or higher respirator | Powered Air-Purifying Respirator (PAPR) with appropriate cartridges |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles and a full-face shield |
| Hand Protection | Double-gloving with nitrile or neoprene gloves | Chemical-resistant gloves (e.g., butyl rubber) with extended cuffs, changed frequently |
| Body Protection | Disposable lab coat with knit cuffs | Disposable, chemical-resistant suit or gown |
| Foot Protection | Closed-toe, non-slip shoes | Disposable shoe covers over closed-toe, non-slip shoes |
This data is a generalized recommendation. Always refer to the specific SDS for this compound for definitive PPE requirements.
II. Experimental Protocols: Safe Handling and Decontamination
Adherence to strict experimental protocols is crucial for minimizing exposure risk and ensuring the integrity of your research.
A. General Handling Workflow
The following workflow outlines the basic steps for safely handling this compound in a laboratory setting.
Caption: A generalized workflow for handling potent compounds like this compound.
B. Decontamination Protocol for this compound
A standardized decontamination procedure is essential to prevent cross-contamination and ensure a safe working environment.
Decontamination Solutions and Contact Times
| Surface Type | Decontamination Solution | Minimum Contact Time (minutes) |
| Glassware | 10% Bleach solution, followed by a solvent rinse (e.g., ethanol) | 20 |
| Stainless Steel | 70% Isopropanol | 10 |
| Plasticware | 10% Bleach solution (check for compatibility) | 20 |
| Work Surfaces | Approved laboratory disinfectant effective against potent compounds | As per manufacturer's instructions |
Always test decontamination solutions on a small, inconspicuous area to ensure material compatibility.
III. Disposal Plan for this compound Waste
Proper segregation and disposal of chemical waste are critical for safety and regulatory compliance.[4][5][6] All waste generated from handling this compound must be treated as hazardous waste.[5]
Waste Segregation and Disposal Pathway
Caption: Waste disposal pathway for this compound contaminated materials.
Key Disposal Steps:
-
Identify and Classify: All materials coming into contact with this compound are to be considered hazardous waste.[4]
-
Segregate Waste: Use designated, clearly labeled containers for solid, liquid, and sharps waste.[4][6]
-
Container Management: Ensure all waste containers are sealed, stored in a secondary containment, and located in a designated hazardous waste accumulation area.[5]
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[4][6]
IV. Emergency Procedures
In the event of an emergency involving this compound, immediate and appropriate action is critical to minimize harm.[7][8]
Emergency Response Logic
Caption: Decision-making flow for a this compound related emergency.
Chemical Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7]
-
Eye Contact: Flush eyes with water for a minimum of 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention and provide the SDS for this compound to the medical personnel.
Spill Response:
-
Minor Spill: If you are trained and it is safe to do so, contain the spill using a chemical spill kit.[9] Wear appropriate PPE and avoid breathing vapors.[9]
-
Major Spill: Evacuate the area immediately and notify your supervisor and institutional EHS.[8][9] Restrict access to the area.
By adhering to these guidelines, researchers can handle potent compounds like this compound with a high degree of safety, ensuring personal well-being and the integrity of their work. Always prioritize safety and consult with your institution's safety professionals for specific guidance.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 3. hmroyal.com [hmroyal.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 9. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
